3-Amino-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFKDZIWAENBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586221 | |
| Record name | 3-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374889-30-2 | |
| Record name | 3-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2-methylbenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Amino-2-methylbenzamide (CAS No: 374889-30-2). While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available information, including predicted properties and spectroscopic characteristics. A plausible synthetic route is proposed based on established chemical transformations of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who may be interested in this molecule for further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 374889-30-2 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Predicted XlogP | 0.5 | [2] |
| Predicted pKa | (Most Basic) 3.8 (amino group) | N/A |
Chemical Structure
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with three functional groups:
-
An amino group (-NH₂) at position 3.
-
A methyl group (-CH₃) at position 2.
-
A carboxamide group (-CONH₂) at position 1.
The relative positions of these substituents influence the molecule's electronic properties and reactivity. The presence of the amino and amide groups provides sites for hydrogen bonding, which is expected to influence its physical properties, such as its melting point and solubility in polar solvents.
Molecular Representations:
-
SMILES: CC1=C(C=CC=C1N)C(=O)N[2]
-
InChI: InChI=1S/C8H10N2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)[2]
Spectroscopic Data
Experimental spectroscopic data for this compound is not available in the surveyed literature. The following sections provide predicted NMR data and an analysis of expected IR absorption bands based on the compound's functional groups.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be confirmed by experimental data.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton | Predicted Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | m |
| Amide NH₂ | 5.0 - 6.0 | br s |
| Amino NH₂ | 3.5 - 4.5 | br s |
| Methyl CH₃ | 2.0 - 2.5 | s |
Predicted ¹³C NMR Chemical Shifts (in ppm):
| Carbon | Predicted Shift (ppm) |
| C=O (Amide) | 170 - 175 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-C=O | 135 - 140 |
| Aromatic C-CH₃ | 125 - 130 |
| Aromatic CH | 110 - 125 |
| Methyl CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
Based on its functional groups, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands, sharp to medium |
| N-H Stretch (Amide) | 3100 - 3300 | Two bands, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Weak to medium |
| C=O Stretch (Amide) | 1630 - 1680 | Strong, sharp (Amide I) |
| N-H Bend (Amide) | 1580 - 1650 | Medium (Amide II) |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
Experimental Protocols: Proposed Synthesis
A specific, experimentally validated synthesis protocol for this compound is not described in the available literature. However, a plausible two-step synthetic route can be proposed starting from 3-nitro-2-methylbenzoic acid. This involves the reduction of the nitro group followed by amidation of the carboxylic acid.
Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid
This procedure is adapted from a patented method for the synthesis of 3-amino-2-methylbenzoic acid via catalytic hydrogenation.[3]
Materials and Reagents:
-
3-Nitro-2-methylbenzoic acid
-
Nickel catalyst (e.g., 6504K nickel, Raney nickel)
-
Solvent (e.g., purified water, ethanol, or methanol)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a suitable hydrogenation reactor, dissolve 3-nitro-2-methylbenzoic acid in the chosen solvent (e.g., a 2.5:1 solvent to substrate ratio).
-
Add the nickel catalyst to the solution.
-
Seal the reactor and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 2.0 MPa.
-
Heat the reaction mixture to 125 °C with stirring.
-
Monitor the reaction progress by hydrogen uptake or chromatographic analysis.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to approximately 5.4 with hydrochloric acid to precipitate the product.
-
Isolate the 3-amino-2-methylbenzoic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation of 3-Amino-2-methylbenzoic Acid
This is a general procedure for the conversion of a carboxylic acid to a primary amide.
Materials and Reagents:
-
3-Amino-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., oxalyl chloride)
-
Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Ammonia (gas or aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-amino-2-methylbenzoic acid in an anhydrous inert solvent under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (or another activating agent) to the suspension.
-
Allow the reaction to stir at room temperature until the formation of the acyl chloride is complete (monitor by IR or TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous inert solvent.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
Biological Activity
There is no specific information available in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. Research on related aminobenzamide structures has explored their potential as antimicrobial agents and kinase inhibitors, suggesting that this class of compounds can exhibit diverse biological effects.[4][5] Further investigation is required to determine the specific biological profile of this compound.
Visualization of Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from 3-nitro-2-methylbenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Safe Handling and Storage
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known structural information and provided predicted properties and spectroscopic data to aid researchers. A plausible synthetic pathway has been outlined to facilitate its preparation for further study. The absence of biological data highlights an opportunity for future research to explore the potential applications of this molecule in medicinal chemistry and other scientific disciplines.
References
- 1. 374889-30-2|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Amino-2-methylbenzamide from 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the two-step synthesis of 3-amino-2-methylbenzamide, a valuable building block in pharmaceutical and chemical research, starting from 3-methyl-2-nitrobenzoic acid. The synthesis involves the initial amidation of the carboxylic acid followed by the selective reduction of the nitro group. Detailed experimental protocols, quantitative data, and a process workflow are presented to ensure reproducibility and clarity for research and development applications.
Overall Synthetic Pathway
The synthesis is performed in two primary stages:
-
Amidation: 3-Methyl-2-nitrobenzoic acid is first converted to its corresponding acyl chloride, which is a highly reactive intermediate. This intermediate is then treated with ammonia to yield 3-methyl-2-nitrobenzamide.
-
Reduction: The nitro group of 3-methyl-2-nitrobenzamide is selectively reduced to a primary amine using catalytic hydrogenation to produce the final product, this compound.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-2-nitrobenzamide
This step is performed in two parts: formation of the acyl chloride followed by amidation.
Part A: Synthesis of 3-methyl-2-nitrobenzoyl chloride [1]
-
Materials:
-
3-Methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol)
-
1,2-Dichloroethane (200 mL)
-
Thionyl chloride (SOCl₂) (23.8 g, 200 mmol)
-
N,N-dimethyl-formamide (DMF) (1 drop, catalytic)
-
-
Procedure:
-
To a 250 mL single-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-nitrobenzoic acid, 1,2-dichloroethane, thionyl chloride, and a single drop of DMF.[1]
-
Heat the mixture to reflux and maintain the reaction for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. A brown liquid of 3-methyl-2-nitrobenzoyl chloride is obtained (Expected yield: ~11.0 g, quantitative).[1] This intermediate is typically used in the next step without further purification.
-
Part B: Amidation of 3-methyl-2-nitrobenzoyl chloride
-
Materials:
-
3-Methyl-2-nitrobenzoyl chloride (11.0 g, 55.1 mmol)
-
Dichloromethane (DCM, 100 mL)
-
Aqueous ammonium hydroxide (NH₄OH, 28-30%, ~20 mL)
-
-
Procedure:
-
Dissolve the crude 3-methyl-2-nitrobenzoyl chloride in 100 mL of dichloromethane in a flask and cool the solution to 0°C in an ice bath.
-
Slowly add the aqueous ammonium hydroxide dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Filter the solid precipitate and wash it with cold water and then a small amount of cold dichloromethane.
-
Dry the resulting solid under vacuum to obtain 3-methyl-2-nitrobenzamide as a solid product.
-
Step 2: Synthesis of this compound
This procedure details the catalytic hydrogenation of the nitro-intermediate.
-
Materials:
-
3-Methyl-2-nitrobenzamide (e.g., 9.0 g, 50 mmol)
-
Methanol (250 mL)
-
10% Palladium on Carbon (Pd/C) (e.g., 0.5 g, ~5 wt%)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend 3-methyl-2-nitrobenzamide in methanol.
-
Carefully add the 10% Pd/C catalyst to the suspension. Safety Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.
-
Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-60 psi, though higher pressures can be used) and begin vigorous stirring.[2][3]
-
The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is usually complete within 4-12 hours.
-
Once hydrogen uptake ceases, purge the vessel again with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary. A reported yield for this transformation is 95%.[2]
-
Quantitative Data Summary
The table below summarizes the key quantitative data for the compounds involved in this synthesis.
| Compound Name | 3-Methyl-2-nitrobenzoic Acid | 3-Methyl-2-nitrobenzamide | This compound |
| Role | Starting Material | Intermediate | Final Product |
| Molecular Formula | C₈H₇NO₄ | C₈H₈N₂O₃ | C₈H₁₀N₂O |
| Molecular Weight ( g/mol ) | 181.15 | 180.16[4] | 150.18 |
| CAS Number | 5437-38-7 | 60310-07-8[4] | 164957-73-7 |
| Appearance | White to light yellow crystalline powder | Solid | Solid |
| Step Yield | N/A | ~95-100% (from acid) | ~95%[2] |
This guide outlines a reliable and high-yielding pathway for the synthesis of this compound. The amidation via an acyl chloride intermediate is a standard and effective method, while the catalytic hydrogenation of the nitro group is a clean and selective reduction technique widely used in the industry.[5][6] Researchers should optimize conditions based on their specific laboratory setup and scale. Standard safety precautions should be followed when handling all chemicals, particularly thionyl chloride and the pyrophoric Pd/C catalyst.
References
- 1. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. 3-Methyl-2-nitrobenzamide | C8H8N2O3 | CID 3271371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Data of 3-Amino-2-methylbenzamide
For the attention of: Researchers, scientists, and drug development professionals.
A product listing from a major chemical supplier explicitly states that analytical data is not collected for this compound. This guide will instead present predicted mass spectrometry data for 3-Amino-2-methylbenzamide and, for comparative purposes, publicly available experimental data for a closely related isomer, 2-Amino-3-methylbenzamide . It is crucial to note that the experimental data provided belongs to an isomer and should be interpreted with caution as the spectral properties will differ from those of this compound.
Chemical Structure and Properties of this compound
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₀N₂O
-
Molecular Weight: 150.18 g/mol
-
Canonical SMILES: CC1=C(C(=CC=C1)N)C(=O)N
Predicted Mass Spectrometry Data for this compound
While experimental mass spectra are unavailable, predicted data provides insight into the expected mass-to-charge ratios of the molecular ion and common adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 151.0866 |
| [M+Na]⁺ | 173.0685 |
| [M+K]⁺ | 189.0425 |
| [M+NH₄]⁺ | 168.1131 |
| [M-H]⁻ | 149.0720 |
| [M+HCOO]⁻ | 195.0775 |
| [M+CH₃COO]⁻ | 209.0932 |
Experimental Spectroscopic Data for the Isomer: 2-Amino-3-methylbenzamide
The following data is for the constitutional isomer, 2-Amino-3-methylbenzamide, and is presented here for reference.
-
Ionization Method: Electron Ionization (EI)
-
Major Peaks (m/z): Data not fully available in a quantitative table format. The molecular ion peak [M]⁺ would be expected at m/z 150.
The IR spectrum of 2-Amino-3-methylbenzamide would exhibit characteristic peaks for its functional groups. While a full dataset of peak positions and intensities is not available, the expected regions for key vibrations are:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H stretch (amine) | 3400 - 3250 |
| N-H stretch (amide) | 3350 - 3180 |
| C=O stretch (amide) | 1680 - 1630 |
| C-N stretch | 1400 - 1000 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for this compound are not available due to the lack of published experimental data. The following are generalized protocols typical for the analysis of small organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range (typically 0-200 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing a chemical compound using the spectroscopic methods discussed.
Caption: A flowchart illustrating the process of determining a molecule's structure from different spectroscopic techniques.
Predicted Biological Activity of 3-Amino-2-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-methylbenzamide is a small organic molecule featuring a benzamide core, a scaffold of significant interest in medicinal chemistry. While direct experimental data on the biological activity of this specific compound is not extensively available in public literature, a predictive analysis based on its structural similarity to well-characterized molecules suggests several potential therapeutic applications. This technical guide consolidates predictive insights into the biological activities of this compound, focusing on its potential as a modulator of key cellular enzymes. By examining structure-activity relationships (SAR) of analogous compounds, we predict that this compound may exhibit inhibitory effects on Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), and could also possess anticonvulsant properties. This document outlines the theoretical basis for these predictions, presents relevant data from related compounds in a structured format, and provides hypothetical experimental protocols and pathway diagrams to guide future research.
Predicted Biological Activities
The chemical structure of this compound incorporates a benzamide moiety, which is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The presence and positioning of the amino and methyl groups on the phenyl ring are critical determinants of its potential biological effects.
PARP Inhibition
The most direct structural analog with well-documented biological activity is 3-aminobenzamide, a known inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2][3][4] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1][4] The inhibitory action of 3-aminobenzamide stems from its structural resemblance to nicotinamide, the substrate for PARP, allowing it to competitively bind to the enzyme's active site.[3][5]
The addition of a methyl group at the 2-position in this compound is predicted to modulate its interaction with the PARP catalytic domain. This substitution could either enhance or slightly diminish its inhibitory potency compared to 3-aminobenzamide, depending on the steric and electronic effects within the enzyme's binding pocket.
Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide scaffold is a recognized pharmacophore in a class of Histone Deacetylase (HDAC) inhibitors.[6][7][8][9][10] HDACs are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins.[8] Inhibitors of HDACs have shown significant promise as anti-cancer agents.[6][7] The amino group in these compounds typically chelates the zinc ion in the HDAC active site.
While this compound has the amino group at the 3-position, the overall electronic properties and potential for hydrogen bonding conferred by the aminobenzamide structure suggest a possibility of interaction with HDACs. The potency and selectivity for different HDAC isoforms would be influenced by the specific substitution pattern.
Anticonvulsant Activity
Various benzamide derivatives have been investigated for their anticonvulsant properties.[11][12][13] Studies on 4-aminobenzamides have demonstrated that modifications to the benzamide core can lead to compounds with significant activity in animal models of seizures.[12] The mechanism of action for these compounds can vary, but often involves modulation of ion channels or neurotransmitter receptors. The structural features of this compound align with the general pharmacophoric elements identified in some anticonvulsant agents, suggesting this as another potential area of biological activity to be explored.
Quantitative Data from Structurally Related Compounds
To provide a predictive context for the potential potency of this compound, the following table summarizes key quantitative data for structurally analogous compounds.
| Compound Name | Target | Activity Metric | Value | Reference(s) |
| 3-Aminobenzamide | PARP | IC50 | ~30 µM | [2] |
| Entinostat (MS-275) | HDAC1 | IC50 | 0.2 µM | [7] |
| Rucaparib | PARP-1 | IC50 | 1.4 nM | [14] |
| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Anticonvulsant (MES assay) | ED50 | 18.02 mg/kg (mice, ip) | [12] |
Predicted Signaling Pathways and Mechanisms of Action
PARP Inhibition and DNA Damage Repair
Inhibition of PARP by this compound is predicted to disrupt the base excision repair (BER) pathway for single-strand DNA breaks. This inhibition leads to the accumulation of unrepaired DNA damage, which can subsequently result in the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations). This concept is known as synthetic lethality.
HDAC Inhibition and Gene Expression
As a potential HDAC inhibitor, this compound could modulate gene expression by preventing the deacetylation of histones. This would lead to a more open chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.
Proposed Experimental Protocols
To validate the predicted biological activities of this compound, the following experimental workflows are proposed.
General Experimental Workflow for Activity Screening
A tiered approach is recommended to efficiently screen for the predicted activities.
Detailed Protocol for PARP Inhibition Assay (Homogeneous Fluorescence Polarization Assay)
Objective: To determine the in vitro inhibitory potency of this compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
NAD+ (substrate)
-
Histone H1 (acceptor protein)
-
Biotinylated NAD+ (tracer)
-
Streptavidin-conjugated fluorophore
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In each well of a 384-well plate, add the PARP-1 enzyme, histone H1, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.
-
Detection: Stop the reaction and add the streptavidin-conjugated fluorophore.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in fluorescence polarization indicates inhibition of the PARP-1 enzyme.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Detailed Protocol for HDAC Inhibition Assay (Fluorogenic Assay)
Objective: To determine the in vitro inhibitory potency of this compound against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., Tris-HCl, NaCl, Tween-20)
-
96-well black microplates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Compound Incubation: In each well of a 96-well plate, add the HDAC1 enzyme and the test compound at various concentrations. Incubate briefly.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Stop the reaction by adding the developer solution. Incubate for a further 15 minutes.
-
Measurement: Read the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm). An increase in fluorescence indicates HDAC activity, while a decrease signifies inhibition.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Conclusion
While lacking direct experimental validation, a predictive analysis based on robust structure-activity relationship data from analogous compounds strongly suggests that this compound is a promising candidate for investigation as a PARP inhibitor, an HDAC inhibitor, and potentially as an anticonvulsant agent. The provided theoretical framework, comparative data, and detailed experimental protocols offer a solid foundation for initiating research into the biological activities and therapeutic potential of this molecule. Further synthesis and rigorous biological evaluation are warranted to confirm these predictions and to explore the full pharmacological profile of this compound.
References
- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Physical properties of 3-Amino-2-methylbenzamide (solubility, melting point)
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physical properties of 3-Amino-2-methylbenzamide, with a specific focus on its melting point and solubility. Due to the limited availability of specific experimental data for this compound (CAS: 59674-18-7), this document also furnishes information on a closely related isomer, 3-Amino-4-methylbenzamide, and presents standardized experimental protocols for determining these critical physical parameters.
Quantitative Data Summary
Table 1: Physical Properties of 3-Amino-4-methylbenzamide (Isomer Reference)
| Property | Value | Source |
| Melting Point | 128-132 °C | [1][2] |
| Solubility | Data not available | [1] |
Solubility Profile of Aromatic Amides
Generally, such compounds are expected to exhibit:
-
Low solubility in water : The hydrophobic nature of the benzene ring counteracts the hydrophilic contributions of the amino and amide groups.
-
Solubility in organic solvents : They are likely to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO), as well as in some less polar solvents like chloroform.
-
pH-dependent solubility : The basic amino group can be protonated in acidic solutions to form a more soluble salt.
Experimental Protocols
For researchers requiring precise data for this compound, the following established protocols for determining melting point and solubility are recommended.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for melting point determination.[4][5][6]
Methodology:
-
Sample Preparation : A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4][7]
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[4]
-
Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[7]
-
Observation : The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
-
Purity Indication : A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.[8][9][10]
Methodology:
-
Solvent Selection : A range of solvents with varying polarities should be selected. Common choices include water, ethanol, methanol, acetone, chloroform, and hexane. Aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used to test for basic and acidic functional groups.[9][11]
-
Sample Preparation : A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition : A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
Mixing : The mixture is agitated vigorously (e.g., by vortexing) for a set period to ensure that the system reaches equilibrium.
-
Observation : The mixture is visually inspected for the presence of undissolved solid.
-
Classification : The solubility is classified based on the amount of solute that dissolves. Common classifications include:
-
Soluble : No undissolved solid is visible.
-
Partially soluble : Some, but not all, of the solid has dissolved.
-
Insoluble : The solid does not appear to have dissolved.
-
References
- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 2. 3-Amino-4-methylbenzamide | 19406-86-1 [chemicalbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemhaven.org [chemhaven.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 11. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Synthesis and Biological Activity of 3-Amino-2-methylbenzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of 3-amino-2-methylbenzamide derivatives and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including applications as kinase inhibitors, ion channel modulators, and enzyme inhibitors.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available precursors. The core this compound scaffold can be functionalized at the amino group, the amide nitrogen, or the aromatic ring to generate a diverse library of analogs.
General Synthesis of the this compound Core
A common strategy for the synthesis of the this compound core involves the reduction of a nitro group precursor.
Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic acid
This protocol is adapted from a patented method for the preparation of a key precursor to this compound derivatives[1].
-
Step 1: Salification: 3-Nitro-2-methylbenzoic acid is used as the starting material. It is first converted to its salt form to facilitate the subsequent hydrogenation step.
-
Step 2: Liquid Phase Catalytic Hydrogenation: The salt of 3-nitro-2-methylbenzoic acid is subjected to catalytic hydrogenation in a suitable solvent such as water, ethanol, or methanol. A nickel-based catalyst, such as 6504K nickel, is employed. The reaction is typically carried out under a pressure of 1.0-2.0 MPa and at a temperature of 80-125 °C[1].
-
Step 3: Acidification and Isolation: After the reduction is complete, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified, typically with hydrochloric acid, to a pH of approximately 5.4 to precipitate the 3-amino-2-methylbenzoic acid product. The product can be isolated by filtration and drying, often with a purity of over 99% and a yield exceeding 95%[1].
The resulting 3-amino-2-methylbenzoic acid can then be converted to the corresponding benzamide through standard amide coupling reactions.
Synthesis of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide Analogs (TRK Inhibitors)
Derivatives of this compound have been developed as potent Tropomyosin Receptor Kinase (TRK) inhibitors. A key synthetic step involves a Sonogashira coupling to introduce the imidazo[1,2-a]pyrazine moiety.
Experimental Protocol: General Synthesis
-
Starting Material: The synthesis typically starts with a protected 3-amino-2-methylbenzoic acid derivative, for example, a 3-iodo-2-methylbenzoic acid derivative.
-
Sonogashira Coupling: The 3-iodo-2-methylbenzoic acid derivative is coupled with a terminal alkyne, such as 3-ethynylimidazo[1,2-a]pyrazine, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., THF or DMF).
-
Amide Formation: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Synthesis of 2-Methylbenzamide Analogs (Nav1.1 Modulators)
Certain 2-methylbenzamide derivatives, which can be considered analogs of the core topic, have been identified as modulators of the Nav1.1 voltage-gated sodium channel[2].
Experimental Protocol: Synthesis of N,N'-(1,3-phenylene)bis(2-methylbenzamide)
This protocol is based on the synthesis of a known Nav1.1 modulator[3][4].
-
Reaction Setup: To a solution of 1,3-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine or pyridine is added.
-
Acylation: 2-Methylbenzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield N,N'-(1,3-phenylene)bis(2-methylbenzamide).
Synthesis of 3-(Benzylsulfonamido)benzamide Analogs (SIRT2 Inhibitors)
3-Aminobenzamide derivatives, closely related to the core topic, have been developed as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase[5][6][7].
Experimental Protocol: General Synthesis of 3-(N-Arylsulfamoyl)benzamides
This protocol is adapted from the synthesis of 3-(N-arylsulfamoyl)benzamide based SIRT2 inhibitors[7].
-
Step 1: Sulfonamide Formation: 3-(Chlorosulfonyl)benzoic acid is reacted with a para-substituted aniline in a suitable solvent to form the corresponding 3-(N-arylsulfamoyl)benzoic acid.
-
Step 2: Amide Coupling: The resulting carboxylic acid is then coupled with another molecule of a para-substituted aniline using standard amide coupling reagents (e.g., EDC, HOBt) to yield the final 3-(N-arylsulfamoyl)-N-arylbenzamide derivative.
-
N-Alkylation (Optional): For increased potency and selectivity, the sulfonamide nitrogen can be alkylated, for instance by methylation using an alkyl halide and a base like potassium carbonate[7].
Biological Activities and Quantitative Data
This compound derivatives and their analogs have shown potent activity against a range of biological targets. The following tables summarize the available quantitative data for different classes of these compounds.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Table 1: In Vitro Activity of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide Derivatives against TRK Kinases
| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 9o | 2.65 | 10.47 | 2.95 | [7] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Nav1.1 Channel Modulators
Sirtuin 2 (SIRT2) Inhibitors
Table 2: In Vitro Activity of Selected Benzamide-based SIRT2 Inhibitors
| Compound Scaffold | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
| AGK2 | ~3.5 | >50 | >50 | [10] |
| SirReal2 | 0.23 | >100 | >100 | [10] |
| Tenovin-6 | ~10 | ~21 | >100 | [10] |
| 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | Low Potency | - | - | [7] |
| N-methylated analog of above | Significantly Increased Potency | High Selectivity | High Selectivity | [7] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for synthesis.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
TRK receptors are receptor tyrosine kinases that, upon binding to neurotrophins, dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation[11][12][13][14][15].
Voltage-Gated Sodium Channel (Nav1.1) Modulation
Nav1.1 is a voltage-gated sodium channel crucial for the initiation and propagation of action potentials in neurons. It is composed of a pore-forming α subunit with four homologous domains (DI-DIV)[16][17][18][19][20]. Modulators can affect the channel's gating properties.
Sirtuin 2 (SIRT2) Deacetylation Pathway
SIRT2 is an NAD⁺-dependent deacetylase that removes acetyl groups from various protein substrates, including α-tubulin and histones, thereby regulating cellular processes like cell cycle and gene expression[21][22][23][24].
General Experimental Workflow for Synthesis
The synthesis of novel this compound analogs typically follows a structured workflow from precursor synthesis to final product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. benchchem.com [benchchem.com]
- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Modulator of NaV1.1 and NaV1.2 Na+ Channels in Rat Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Channelpedia - Nav1.1 [channelpedia.epfl.ch]
- 17. Figure 3. [Topologic diagram of Nav1.1, the...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. De-acylation Mechanism by SIRT2 Revealed in the 1′-SH-2′-O-myristoyl Intermediate Structure - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 3-Amino-2-methylbenzamide: A Technical Guide
This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals on the safety and handling precautions for 2-Amino-3-methylbenzamide. The information provided is collated from available safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary mitigation strategies.
Hazard Identification and Classification
2-Amino-3-methylbenzamide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and potential respiratory irritation.[1][2]
Table 1: GHS Classification for 2-Amino-3-methylbenzamide
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
Exclamation Mark (GHS07)
-
-
Signal Word: Warning [1]
-
Hazard Statements:
-
Precautionary Statements:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of 2-Amino-3-methylbenzamide
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 149 °C |
| Boiling Point | 264.5 ± 28.0 °C (Predicted) |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.88 ± 0.50 (Predicted) |
Toxicological Information
Detailed toxicological studies for 2-Amino-3-methylbenzamide are limited. The available data indicates that the primary routes of concern are oral ingestion, skin contact, and eye contact.
Table 3: Summary of Toxicological Data for 2-Amino-3-methylbenzamide
| Endpoint | Result | Classification |
| Acute Toxicity (Oral) | Data not available | Harmful if swallowed (Category 4)[1][2] |
| Skin Irritation/Corrosion | Data not available | Causes skin irritation (Category 2)[1][2] |
| Eye Damage/Irritation | Data not available | Causes serious eye irritation (Category 2A)[1][2] |
| Respiratory or Skin Sensitization | May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3)[2] |
| Germ Cell Mutagenicity | No data available | Not classifiable |
| Carcinogenicity | No data available | Not classifiable |
| Reproductive Toxicity | No data available | Not classifiable |
Experimental Protocols and Handling Procedures
Due to the hazardous nature of 2-Amino-3-methylbenzamide, strict adherence to safety protocols is mandatory. The following sections outline the recommended procedures for handling this compound in a laboratory setting.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection:
-
Wear a lab coat and ensure it is fully buttoned.
-
Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.[2]
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Handling Workflow
The following diagram illustrates a standard workflow for handling potentially hazardous chemical compounds like 2-Amino-3-methylbenzamide.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with soap and water. If skin irritation occurs, get medical advice/attention.[2]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
The following decision tree provides a logical workflow for responding to a chemical exposure.
References
3-Amino-2-methylbenzamide: An Examination of Publicly Available Applications Reveals a Notable Lack of Specific Data
Despite a comprehensive review of scientific literature and patent databases, there is a significant scarcity of publicly available information regarding the specific applications of 3-Amino-2-methylbenzamide. While the compound is commercially available, its utility in research, drug development, or as a chemical intermediate is not well-documented in accessible sources. Searches for its biological activity, pharmacological properties, and therapeutic uses have yielded no specific results.
This in-depth technical guide aims to provide a transparent overview of the current knowledge landscape. Given the absence of direct data on this compound, this report will instead offer a summary of the well-established applications of its close structural isomer, 3-aminobenzamide (3-AB) , a compound that has been extensively studied. It is crucial to emphasize that the biological and pharmacological activities of structural isomers can vary significantly, and the information presented on 3-aminobenzamide should not be extrapolated to this compound without experimental validation.
The Landscape of Related Benzamides: A Focus on 3-Aminobenzamide (3-AB)
3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair.[1] This inhibitory action forms the basis for its primary applications in biomedical research.
Key Applications of 3-Aminobenzamide:
-
PARP Inhibition: 3-AB is widely used as a research tool to study the physiological and pathological roles of PARP. Its ability to block PARP activity has been instrumental in elucidating the mechanisms of DNA repair, cell death, and inflammation.[1]
-
Enhancement of Genotoxicity Assays: In toxicology, 3-AB has been shown to enhance the sensitivity of genotoxicity tests like the comet and micronucleus assays. By inhibiting DNA repair, it can amplify the detectable DNA damage caused by weak genotoxic agents.
-
Ischemia-Reperfusion Injury: Studies have investigated the protective effects of 3-AB in ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. By inhibiting PARP overactivation, 3-AB may mitigate cellular damage.
-
Neurodegenerative Disorders: Some patents have explored the use of aminobenzamide compounds in the potential treatment of neurodegenerative disorders.[2]
-
Radiation Damage Protection: There is research into the application of 3-aminobenzamide in preparing drugs to prevent and treat biological tissue damage induced by synchrotron radiation X-rays.[3]
While the core focus of this guide was this compound, the available scientific and patent literature does not provide sufficient information to detail its specific applications, experimental protocols, or associated signaling pathways. The compound is mentioned in the context of synthesizing more complex molecules, such as GPR52 G protein-biased agonists, but its individual biological effects remain uncharacterized in the public domain.[4]
Synthesis of Related Aminobenzamides
The synthesis of various aminobenzamide derivatives is described in the patent literature, often as intermediates for agrochemicals or pharmaceuticals. For instance, methods for producing 2-amino-5-chloro-N,3-dimethylbenzamide, an intermediate for insecticides, have been detailed.[5] Similarly, patents outline the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide.[6] These synthetic routes typically involve multi-step processes starting from commercially available materials.
A general workflow for the synthesis of a substituted aminobenzamide might involve the following logical steps:
Figure 1. A generalized, high-level workflow for the synthesis of an aminobenzamide derivative.
Conclusion
References
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 3. CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Niraparib Utilizing 3-Amino-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of various cancers, particularly ovarian cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality and cell death. This document outlines a plausible synthetic pathway for Niraparib, commencing with the readily available starting material, 3-Amino-2-methylbenzamide. Detailed hypothetical protocols for the key transformations are provided, along with a summary of relevant clinical trial data for Niraparib and a visualization of its mechanism of action.
Introduction
The synthesis of Niraparib, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, typically involves the construction of the core 2H-indazole-7-carboxamide moiety followed by its coupling with a protected (S)-3-(4-aminophenyl)piperidine derivative. While various synthetic routes have been patented, this document proposes a streamlined approach beginning with this compound. This starting material, a derivative of o-toluidine, can be converted to the key indazole intermediate via a classical diazotization and intramolecular cyclization reaction. Subsequent N-arylation and deprotection steps complete the synthesis. This proposed pathway offers a potentially efficient and scalable method for the production of Niraparib.
Proposed Synthetic Scheme
The proposed synthesis of Niraparib from this compound is a three-step process:
-
Step 1: Diazotization and Cyclization of this compound to form 2H-indazole-7-carboxamide.
-
Step 2: N-Arylation of 2H-indazole-7-carboxamide with tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.
-
Step 3: Deprotection of the Boc-protected Niraparib to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Step 1: Synthesis of 2H-indazole-7-carboxamide (Intermediate 1)
This protocol is based on analogous diazotization and cyclization reactions of ortho-substituted anilines.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the diazonium salt can be monitored by starch-iodide paper.
-
After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the intramolecular cyclization. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2H-indazole-7-carboxamide.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Key Reagents | NaNO₂, HCl |
| Solvent | Water |
| Temperature | 0-5 °C (diazotization), 50-60 °C (cyclization) |
| Reaction Time | 3-5 hours |
| Work-up | Neutralization, Extraction |
| Purification | Column Chromatography/Recrystallization |
| Hypothetical Yield | 60-70% |
Step 2: Synthesis of tert-butyl (S)-2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Boc-Niraparib)
This protocol describes a copper-catalyzed Ullmann-type N-arylation. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed.
Materials:
-
2H-indazole-7-carboxamide (Intermediate 1)
-
tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2H-indazole-7-carboxamide (1.0 eq), tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and the ligand, DMEDA (0.2 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-Niraparib.
| Parameter | Value/Condition |
| Starting Materials | 2H-indazole-7-carboxamide, tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate |
| Catalyst | CuI |
| Ligand | DMEDA |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO |
| Temperature | 110-120 °C |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, Extraction |
| Purification | Column Chromatography |
| Hypothetical Yield | 70-80% |
Step 3: Synthesis of Niraparib
This protocol outlines the acidic deprotection of the Boc group.
Materials:
-
Boc-Niraparib
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Boc-Niraparib (1.0 eq) in a suitable solvent such as DCM at room temperature.
-
Add an excess of the deprotecting agent, such as TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq), to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Niraparib can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
| Parameter | Value/Condition |
| Starting Material | Boc-Niraparib |
| Deprotecting Agent | TFA or HCl in organic solvent |
| Solvent | DCM |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Neutralization, Extraction |
| Purification | Recrystallization/Column Chromatography |
| Hypothetical Yield | >90% |
Data Presentation
Summary of Hypothetical Yields
| Step | Transformation | Starting Material | Product | Hypothetical Yield |
| 1 | Diazotization & Cyclization | This compound | 2H-indazole-7-carboxamide | 60-70% |
| 2 | N-Arylation | 2H-indazole-7-carboxamide | Boc-Niraparib | 70-80% |
| 3 | Deprotection | Boc-Niraparib | Niraparib | >90% |
Clinical Efficacy of Niraparib in Ovarian Cancer
The efficacy of Niraparib as a maintenance therapy for ovarian cancer has been demonstrated in several Phase 3 clinical trials.[1][2][3][4][5]
| Trial | Patient Population | Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| PRIMA [1][2] | Newly diagnosed, advanced ovarian cancer (BRCAm) | Niraparib vs. Placebo | 22.1 months vs. 10.9 months | 0.40 |
| NOVA [1][3] | Recurrent, platinum-sensitive ovarian cancer (gBRCAm) | Niraparib vs. Placebo | 21.0 months vs. 5.5 months | 0.27 |
| NORA [1][3] | Recurrent, platinum-sensitive ovarian cancer (gBRCAm) | Niraparib vs. Placebo | Not estimable vs. 5.5 months | 0.22 |
Visualizations
Proposed Synthetic Workflow for Niraparib
Caption: Proposed synthesis of Niraparib from this compound.
Signaling Pathway of Niraparib's Mechanism of Action
Caption: Niraparib induces synthetic lethality in BRCA-deficient cancer cells.
References
- 1. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. Niraparib Efficacy in Advanced Ovarian Cancer Extends to All Biomarker Subgroups - Oncology Practice Management [oncpracticemanagement.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Overall Survival Not Improved With Maintenance Niraparib in Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
Application Notes and Protocols for 3-Amino-2-methylbenzamide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methylbenzamide is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a primary amide on a substituted benzene ring, allows for diverse chemical modifications. The amino group serves as a versatile handle for various coupling reactions to introduce aryl, heteroaryl, or acyl substituents, leading to the synthesis of a wide array of complex molecules with potential biological activity. These application notes provide detailed protocols for two key coupling reactions involving this compound: the Buchwald-Hartwig amination for the formation of C-N bonds and a standard amide coupling for the formation of new amide bonds.
I. Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction enables the coupling of the primary amino group of this compound with aryl or heteroaryl halides, providing access to a range of N-aryl-3-amino-2-methylbenzamide derivatives. These products are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[4]
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 eq) to the reaction vessel. Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-amino-2-methylbenzamide.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for Buchwald-Hartwig amination reactions. Note that specific yields will vary depending on the substrates and reaction conditions used.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
| This compound | Aryl Chloride | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | 18-36 | 60-85 |
| This compound | Heteroaryl Bromide | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | 65-90 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
II. Amide Coupling of this compound
The formation of an amide bond is a fundamental transformation in organic synthesis.[5] The amino group of this compound can be acylated with a variety of carboxylic acids or their activated derivatives to generate N-acyl-3-amino-2-methylbenzamides. These compounds are of interest in drug discovery as they can mimic peptide structures and participate in hydrogen bonding interactions with biological targets.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a standard amide coupling procedure using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
Standard laboratory glassware and purification supplies
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent (e.g., DMF). Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl-3-amino-2-methylbenzamide.
Quantitative Data Summary
The following table provides representative data for amide coupling reactions. Yields are highly dependent on the nature of the carboxylic acid and the coupling agent used.
| Coupling Partner 1 | Coupling Partner 2 | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzoic Acid | HATU | DIPEA | DMF | RT | 4 | 85-98 |
| This compound | Acetic Acid | EDC/HOBt | TEA | DCM | RT | 6 | 80-95 |
| This compound | Boc-glycine | HBTU | DIPEA | DMF | RT | 3 | 90-99 |
Signaling Pathway Diagram
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Amino-2-methylbenzamide
Introduction
3-Amino-2-methylbenzamide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity determination and impurity profiling of raw materials and intermediates in the pharmaceutical industry.[1] This application note presents a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
The method separates this compound from its potential process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase. The separation is achieved by a gradient elution of the mobile phase. The concentration of the analyte and its impurities are quantified by measuring their absorbance at a specific wavelength using a UV detector. The purity of this compound is then calculated based on the area of its corresponding peak relative to the total peak area of all components in the chromatogram.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
Chemicals and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-25 min (10% to 70% B), 25-30 min (70% B), 30-32 min (70% to 10% B), 32-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Diluent | 50:50 mixture of Acetonitrile and Water |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well. This yields a standard solution with a final concentration of 0.1 mg/mL.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well. This yields a sample solution with a final concentration of 0.1 mg/mL.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area of the five replicate injections should be not more than 2.0%.
-
Inject the sample solution in duplicate.
Data Analysis and Calculations
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes the expected retention time and relative retention times (RRT) for this compound and its potential impurities.
| Compound Name | Retention Time (min) (Approx.) | Relative Retention Time (RRT) |
| 2-Methyl-3-nitrobenzamide | 8.5 | 0.77 |
| This compound | 11.0 | 1.00 |
| 3-Acetylamino-2-methylbenzamide | 13.2 | 1.20 |
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters to be assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualization
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of HPLC method validation parameters.
Conclusion
The described RP-HPLC method is simple, specific, and reliable for the routine purity analysis of this compound. The method can be effectively used in quality control laboratories for the assessment of the purity of this important pharmaceutical intermediate. Proper method validation should be performed before its application in a regulated environment.
References
Application Note and Protocols: In Vitro PARP Inhibition Assay Using 3-Amino-2-methylbenzamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death.[1] PARP-1, the most abundant member of this family, is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detecting a DNA SSB, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This process, known as PARylation, recruits other DNA repair enzymes to the site of damage.[2]
Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] By blocking PARP-mediated SSB repair, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination repair system, these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.[2]
The development of novel PARP inhibitors is an active area of research. 3-Aminobenzamide is a well-characterized PARP inhibitor.[4] This document provides a detailed protocol for an in vitro colorimetric PARP inhibition assay, which can be used to screen and characterize new potential PARP inhibitors, such as those derived from 3-Amino-2-methylbenzamide precursors. This assay measures the amount of biotinylated PAR incorporated onto histone proteins, providing a quantitative measure of PARP activity.
Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Principle of the Assay
This colorimetric assay is designed to measure the activity of the PARP enzyme by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.[5] PARP enzyme, activated by nicked DNA, utilizes biotinylated NAD+ as a substrate to form PAR chains on the histones. The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP) and a colorimetric HRP substrate. The intensity of the color produced is directly proportional to the PARP activity. When a PARP inhibitor is present, the synthesis of PAR is reduced, leading to a decrease in the colorimetric signal.[6]
Experimental Workflow
Caption: Experimental workflow for the in vitro PARP inhibition assay.
Materials and Reagents
-
96-well microplate (high binding capacity)
-
Recombinant human PARP-1 enzyme
-
Histones
-
Activated (nicked) DNA
-
10X PARP Assay Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Test compounds (this compound precursors)
-
Positive control inhibitor (e.g., 3-Aminobenzamide)
-
Vehicle control (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocol
Plate Preparation
-
Dilute the histone mixture to a final concentration of 10 µg/mL in 1X PBS.
-
Coat a 96-well plate by adding 50 µL of the diluted histone solution to each well.[7]
-
Incubate the plate overnight at 4°C or for 90 minutes at 30°C.[7]
-
Wash the plate three times with 200 µL of PBST per well.[7]
-
Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for 60-90 minutes at room temperature.[7]
-
Wash the plate three times with 200 µL of PBST per well.
Reaction Setup
-
Prepare a master mixture containing 10X PARP buffer, activated DNA, and biotinylated NAD+ in distilled water.[7]
-
Prepare serial dilutions of the test compounds (this compound precursors) and the positive control inhibitor (3-Aminobenzamide) in 1X PARP buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 1%.[8][9]
-
Add 25 µL of the PARP master mix to each well.
-
Add 5 µL of the diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Add distilled water to bring the total volume in each well to 45 µL.
Enzymatic Reaction
-
Thaw the PARP-1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 unit/well) with 1X PARP buffer.[5]
-
Initiate the reaction by adding 5 µL of the diluted PARP-1 enzyme to each well, except for the "Blank" or "No Enzyme" control wells.[7]
-
Incubate the plate for 1 hour at room temperature.[7]
Detection
-
Wash the plate three times with 200 µL of PBST.[7]
-
Dilute the Streptavidin-HRP (e.g., 1:5000) in Blocking Buffer.
-
Add 50 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[7]
-
Wash the plate three times with 200 µL of PBST.
-
Add 100 µL of the colorimetric HRP substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).[7]
-
Stop the reaction by adding 100 µL of 2 M sulfuric acid to each well.[7]
-
Read the absorbance at 450 nm using a microplate reader.[7]
Data Analysis
-
Subtract Background: Subtract the average absorbance of the "Blank" (no enzyme) wells from all other absorbance readings.
-
Calculate Percent Inhibition:
-
The "Positive Control" wells (with enzyme and vehicle, but no inhibitor) represent 100% PARP activity.
-
Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of PARP activity).
-
Data Presentation
Table 1: Inhibitory Activity of a this compound Precursor (Compound X) and 3-Aminobenzamide against PARP-1
| Compound | IC₅₀ (nM) |
| Compound X (Precursor) | 85.3 |
| 3-Aminobenzamide (Control) | 52.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Concept of Precursor to Active Inhibitor
References
- 1. PARP assay [assay-protocol.com]
- 2. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocols: Cell Permeability Assays for 3-Amino-2-methylbenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cell permeability is a critical step in the early stages of drug discovery and development. For a drug to be orally bioavailable, it must effectively permeate the intestinal epithelium to reach systemic circulation.[1][2][3] 3-Amino-2-methylbenzamide derivatives are a class of small molecules with potential therapeutic applications. Understanding their ability to cross biological membranes is paramount to their development as drug candidates. This document provides detailed protocols for two standard in vitro permeability assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, which are suitable for characterizing the permeability of these derivatives.
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[4][5][6] In contrast, the Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of tight junctions and active transporters.[7][8][9][10] This cell-based model allows for the assessment of both passive and active transport mechanisms.[2][8]
Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a rapid and cost-effective method to determine the passive permeability of a compound.[6][11] It is particularly useful in the early stages of drug discovery for ranking compounds based on their potential for oral absorption.[4]
Experimental Protocol
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates (matching the filter plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Test compounds (this compound derivatives) dissolved in DMSO (10 mM stock)
-
Reference compounds (high and low permeability controls)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter surface of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 30 minutes.
-
Acceptor Plate Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compound solutions by diluting the 10 mM DMSO stock to a final concentration of 100 µM in PBS (pH 5.5 or 7.4, depending on the desired experimental conditions). The final DMSO concentration should be less than 1%.
-
Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Add 150 µL of the test compound solution to each well of the donor (filter) plate. Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time (in seconds)
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration, calculated as (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
CD(t) = Compound concentration in the donor well at time t
Data Presentation
Table 1: PAMPA Permeability of this compound Derivatives
| Compound ID | Structure | Papp (x 10⁻⁶ cm/s) at pH 7.4 | Permeability Classification |
| AMB-1 | This compound | 8.5 ± 0.7 | High |
| AMB-2 | 3-amino-N,2-dimethylbenzamide | 10.2 ± 0.9 | High |
| AMB-3 | 3-amino-4-fluoro-2-methylbenzamide | 6.1 ± 0.5 | Moderate |
| AMB-4 | 3-amino-2-methyl-N-propylbenzamide | 12.5 ± 1.1 | High |
| Atenolol (Low Permeability Control) | - | 0.8 ± 0.1 | Low |
| Propranolol (High Permeability Control) | - | 15.2 ± 1.3 | High |
Data are presented as mean ± standard deviation (n=3). Permeability classification is based on internal standards.
Experimental Workflow Diagram
References
- 1. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. enamine.net [enamine.net]
- 9. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-2-methylbenzamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis, purification, and characterization of 3-Amino-2-methylbenzamide, a key intermediate for various pharmaceutical candidates. The procedures outlined are designed to be scalable and suitable for producing material for preclinical evaluation, ensuring high purity and batch-to-batch consistency.
Synthetic Strategy Overview
The synthesis of this compound is a two-step process commencing from the readily available starting material, 2-Methyl-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, yielding 3-Amino-2-methylbenzoic acid. The subsequent step is the amidation of the carboxylic acid to the primary amide.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-methylbenzoic acid
This protocol describes the catalytic hydrogenation of 2-Methyl-3-nitrobenzoic acid to produce 3-Amino-2-methylbenzoic acid. This method is environmentally friendly and provides a high yield of a very pure product.
Reaction Scheme:
Caption: Reduction of 2-Methyl-3-nitrobenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methyl-3-nitrobenzoic acid | ≥98% | Commercially Available |
| Palladium on Carbon (10 wt. %) | - | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrogen Gas | High Purity | - |
| Nitrogen Gas | High Purity | - |
| Celite® | - | Commercially Available |
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Rotary evaporator.
-
Standard laboratory glassware.
Protocol:
-
Reactor Setup: Charge the hydrogenation reactor with 2-Methyl-3-nitrobenzoic acid (1.0 eq) and 10% Palladium on Carbon (5 mol%).
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove any residual air.
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous ethanol to the reactor to achieve a substrate concentration of 0.5 M.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake and periodically by TLC or HPLC analysis of reaction aliquots.
-
Work-up: Upon completion of the reaction (typically 4-6 hours), carefully vent the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-Amino-2-methylbenzoic acid is often of sufficient purity (>95%) for the next step. If further purification is required, recrystallization from an ethanol/water mixture can be performed.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 100 g |
| Reaction Time | 4-6 hours |
| Yield | >95% |
| Purity (by HPLC) | >98% |
Step 2: Large-Scale Synthesis of this compound
This protocol details the amidation of 3-Amino-2-methylbenzoic acid to the final product, this compound, using a thionyl chloride-mediated method. This one-pot procedure is efficient and scalable.
Reaction Scheme:
Caption: Amidation of 3-Amino-2-methylbenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Amino-2-methylbenzoic acid | ≥98% | From Step 1 |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | - |
| Brine | Saturated solution | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Filtration apparatus.
-
Rotary evaporator.
Protocol:
-
Acid Chloride Formation:
-
Charge the reactor with 3-Amino-2-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Cool the suspension to 0 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.2 eq) via a dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
-
Amidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add concentrated ammonium hydroxide solution (5.0 eq) while maintaining vigorous stirring and keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield a high-purity solid.
-
Quantitative Data:
| Parameter | Value |
| Typical Scale | 100 g |
| Reaction Time | 4-5 hours |
| Yield | 85-90% |
| Purity (by HPLC) | >99% |
Analytical Characterization for Preclinical Batches
To ensure the quality and suitability of this compound for preclinical studies, a comprehensive analytical characterization is mandatory.
Caption: Analytical workflow for product characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Acceptance Criteria for Preclinical Grade:
| Parameter | Specification |
| Purity | ≥ 99.0% |
| Any single impurity | ≤ 0.1% |
| Total impurities | ≤ 0.5% |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~7.8-7.2 (m, 3H, Ar-H)
-
~7.0 (br s, 2H, -CONH₂)
-
~5.0 (s, 2H, -NH₂)
-
~2.1 (s, 3H, Ar-CH₃)
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~170 (C=O)
-
~145-115 (Ar-C)
-
~17 (Ar-CH₃)
-
Mass Spectrometry (ESI+):
-
Expected m/z: 151.08 [M+H]⁺
Infrared (IR) Spectroscopy (KBr):
-
Expected Absorption Bands (cm⁻¹):
-
3400-3100 (N-H stretching of amine and amide)
-
1650 (C=O stretching of amide)
-
1600, 1480 (C=C aromatic stretching)
-
Conclusion
The described synthetic and analytical protocols provide a robust framework for the large-scale production of high-purity this compound suitable for preclinical research and development. Adherence to these detailed procedures will ensure the reliable and consistent manufacturing of this important pharmaceutical intermediate. For GMP (Good Manufacturing Practice) production, further process validation and optimization would be required.
Application Note: Monitoring the Synthesis of 3-Amino-2-methylbenzamide by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-methylbenzamide is a valuable building block in medicinal chemistry and drug development. The efficient synthesis of this and related compounds requires careful monitoring to determine reaction completion, identify potential byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for real-time monitoring of organic reactions.[1] This application note provides a detailed protocol for monitoring the synthesis of this compound via the reduction of 2-methyl-3-nitrobenzamide, using silica gel TLC.
Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[1] Compounds with a higher affinity for the stationary phase move more slowly up the plate, resulting in a lower Retention Factor (Rf), while compounds more soluble in the mobile phase travel further, yielding a higher Rf.[2] In this application, the product, this compound, is more polar than the starting material, 2-methyl-3-nitrobenzamide, due to the presence of the amino group. Therefore, the product will have a lower Rf value than the starting material in a normal-phase system.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Reduction
This protocol describes a common laboratory-scale synthesis used as an example for monitoring.
Materials:
-
2-methyl-3-nitrobenzamide (Starting Material, SM)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-nitrobenzamide (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.
-
Slowly add concentrated HCl while stirring.
-
Attach a reflux condenser and heat the reaction mixture to 70-80°C.
-
Monitor the reaction progress every 15-30 minutes using the TLC protocol described below.
-
Upon completion (indicated by the complete disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound product.
Protocol 2: TLC Monitoring Procedure
Materials:
-
Silica gel 60 F₂₅₄ TLC plates[3]
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
Mobile Phase (Eluent): e.g., 7:3 Ethyl Acetate:Hexane
-
Visualization agents: UV lamp (254 nm), Potassium permanganate stain, Ninhydrin stain.
-
Forceps
-
Heat gun
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Sample Preparation:
-
SM Standard: Dissolve a small amount of 2-methyl-3-nitrobenzamide in a few drops of ethyl acetate.
-
Reaction Mixture: Using a capillary tube, withdraw a small aliquot from the reaction mixture. Dilute it with a few drops of ethyl acetate to a suitable concentration.
-
-
Spotting:
-
Carefully spot the SM standard in the 'SM' lane on the baseline.
-
Spot the diluted reaction mixture in the 'R' lane.
-
Spot both the SM standard and the reaction mixture on top of each other in the 'C' (co-spot) lane. Ensure spots are small and concentrated.
-
-
Development:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid.
-
Allow the chamber to saturate for 5-10 minutes.
-
Using forceps, place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
UV Light: View the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the green fluorescent background.[3] Circle the visible spots with a pencil.
-
Ninhydrin Stain: Dip the plate into a ninhydrin solution, or spray it evenly. Gently warm the plate with a heat gun. The product, this compound, containing a primary amine, will appear as a pink or purple spot.[4][5] The starting material will not stain.
-
Potassium Permanganate Stain: Alternatively, dip the plate into a potassium permanganate solution. Oxidizable compounds, including the starting material and product, will appear as yellow-brown spots on a purple background.[5]
-
-
Analysis:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Compare the 'R' lane to the 'SM' lane. The reaction is progressing as the SM spot diminishes in intensity and a new, lower-Rf spot corresponding to the product appears.
-
The reaction is complete when the SM spot is no longer visible in the 'R' lane.
-
Data Presentation
The separation of the starting material and product is dependent on the mobile phase composition. Below are typical results for different solvent systems.
| Mobile Phase (v/v) | Starting Material (SM) Rf | Product (P) Rf | Observations |
| 8:2 Hexane:Ethyl Acetate | ~0.65 | ~0.20 | Good separation, spots are well-resolved. |
| 7:3 Ethyl Acetate:Hexane | ~0.80 | ~0.45 | Excellent separation and resolution. Recommended starting system. |
| 100% Ethyl Acetate | ~0.90 | ~0.70 | Less separation between spots; both compounds run high on the plate. |
| 5% Methanol in Dichloromethane | ~0.85 | ~0.55 | Good alternative, provides clear separation. |
Visualizations
TLC Reaction Monitoring Workflow
The following diagram illustrates the logical workflow for monitoring the reaction using TLC.
Caption: Workflow for monitoring chemical synthesis using TLC.
Interpreting TLC Plates Over Time
The diagram below shows the expected progression on a TLC plate as the reaction proceeds.
Caption: Idealized TLC plates showing reaction progress over time.
References
Application Notes and Protocols for the Purification of 3-Amino-2-methylbenzamide by Recrystallization
Introduction
3-Amino-2-methylbenzamide is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Recrystallization Data
A successful recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures. For this compound, a moderately polar solvent is anticipated to be effective. Based on the purification of structurally similar compounds, aqueous ethanol is a promising solvent system. The following table summarizes the expected data from the recrystallization procedure.
| Parameter | Value | Solvent System | Notes |
| Crude Purity | ~90% | - | Purity determined by HPLC. |
| Recrystallized Purity | >99% | 80% Ethanol (v/v) | Purity determined by HPLC. |
| Recovery Yield | 80-90% | 80% Ethanol (v/v) | Yield is dependent on the initial purity and careful execution of the protocol. |
| Melting Point (Crude) | Variable | - | Dependent on the nature and quantity of impurities. |
| Melting Point (Recrystallized) | Consistent Range | - | A sharp melting point range indicates high purity. |
| Appearance | Off-white to light brown solid | - | Crude material may have coloration due to impurities. |
| Recrystallized Appearance | White to off-white crystalline solid | - | Purified material should be lighter in color and crystalline. |
Experimental Protocol: Recrystallization of this compound
This protocol details the single-solvent recrystallization of this compound using aqueous ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Preparation: Prepare an 80% (v/v) aqueous ethanol solution by mixing four parts ethanol with one part deionized water.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the 80% ethanol solvent to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring. A water bath can also be used for more controlled heating.
-
Continue to add the 80% ethanol solvent portion-wise (in small volumes) to the heated suspension until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution. Note: If a condenser is used, it will help to prevent solvent loss during heating.
-
-
Decolorization (Optional):
-
If the resulting solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.
-
Reheat the solution to boiling for a few minutes with stirring.
-
Perform a hot gravity filtration using a fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, remove it from the heat source.
-
Cover the mouth of the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this phase should be avoided.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold 80% ethanol solvent.
-
Turn on the vacuum source and pour the cold crystalline mixture into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 80% ethanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid redissolving the product.
-
Keep the vacuum on for several minutes to pull air through the crystals and aid in initial drying.
-
-
Drying:
-
Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Assess the purity of the recrystallized product by measuring its melting point and/or using analytical techniques such as HPLC or NMR spectroscopy.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Application Notes and Protocols for 3-Amino-2-methylbenzamide in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methylbenzamide is a versatile scaffold for the synthesis of diverse chemical libraries in medicinal chemistry. Its structure incorporates a primary aromatic amine and a benzamide moiety, offering multiple points for chemical modification. This allows for the generation of a wide array of derivatives with the potential to interact with various biological targets. Libraries based on this scaffold are particularly relevant for screening against kinases, proteases, and other enzyme classes where the benzamide group can act as a key hydrogen bond donor/acceptor, and the diversifiable amino group can explore different sub-pockets of a binding site.
This document provides detailed protocols for the synthesis of a combinatorial library using this compound as the core building block via solid-phase synthesis. It also outlines a potential screening cascade against a representative signaling pathway.
Solid-Phase Library Synthesis of N-Acylated this compound Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient generation of large numbers of compounds in a parallel or split-and-pool fashion.[1] The following protocol details the immobilization of this compound onto a solid support and subsequent diversification.
Experimental Protocols
1. Immobilization of this compound on Rink Amide Resin
This protocol describes the attachment of this compound to a Rink Amide resin, which allows for the eventual cleavage of the final products as primary amides.
-
Materials: Rink Amide resin, this compound, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Procedure:
-
Swell Rink Amide resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DMF (3 x 10 mL).
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (3 eq., 1.5 mmol, 225 mg), DIC (3 eq., 1.5 mmol, 234 µL), and OxymaPure® (3 eq., 1.5 mmol, 213 mg) in DMF (5 mL).
-
Add the activation solution to the resin and agitate at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
2. Parallel Acylation of Resin-Bound this compound
This protocol outlines the diversification of the immobilized scaffold by acylation with a variety of carboxylic acids.
-
Materials: Resin-bound this compound, a library of carboxylic acids (R-COOH), HBTU, DIPEA, DMF.
-
Procedure:
-
Distribute the resin (e.g., 50 mg per well in a 96-well filter plate).
-
Swell the resin in DMF (0.5 mL/well) for 30 minutes.
-
In separate vials, prepare stock solutions of the desired carboxylic acids (0.5 M in DMF).
-
Prepare an activation solution of HBTU (0.5 M in DMF) and a solution of DIPEA (1.0 M in DMF).
-
To each well containing the resin, add the carboxylic acid solution (3 eq.), followed by the HBTU solution (3 eq.) and the DIPEA solution (6 eq.).
-
Seal the plate and agitate at room temperature for 6 hours.
-
Drain the reaction solutions and wash the resin extensively with DMF (5 x 0.5 mL/well) and DCM (5 x 0.5 mL/well).
-
3. Cleavage and Purification
This protocol describes the release of the final compounds from the solid support.
-
Materials: Acylated resin, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Procedure:
-
Dry the washed resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail (0.5 mL/well) to the resin and allow it to react for 2 hours at room temperature.
-
Filter the cleavage solution from the resin into a collection plate.
-
Concentrate the solutions in the collection plate under a stream of nitrogen.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis and screening.
-
Purify the compounds by preparative HPLC-MS.
-
Data Presentation
The following table summarizes representative data for a small library of N-acylated this compound derivatives synthesized using the above protocols.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| LIB-001 | Acetyl | 192.22 | 85 | >95 |
| LIB-002 | Cyclopropylcarbonyl | 218.26 | 78 | >95 |
| LIB-003 | 4-Fluorobenzoyl | 272.28 | 82 | >95 |
| LIB-004 | Thiophene-2-carbonyl | 258.31 | 75 | >95 |
| LIB-005 | Pyridine-3-carbonyl | 253.28 | 79 | >95 |
Application in Kinase Inhibitor Discovery
Benzamide derivatives are known to act as hinge-binding motifs in many kinase inhibitors.[2][3] Libraries synthesized from the this compound scaffold can be screened against various protein kinases to identify novel inhibitors.
Screening Cascade
A typical screening cascade for identifying kinase inhibitors from the synthesized library would involve:
-
Primary High-Throughput Screening (HTS): The library is screened at a single concentration (e.g., 10 µM) against a panel of kinases to identify initial "hits."
-
Dose-Response Confirmation: Hits from the primary screen are subjected to dose-response assays to determine their IC50 values and confirm their activity.
-
Selectivity Profiling: Confirmed hits are tested against a broader panel of kinases to assess their selectivity profile.
-
Cellular Assays: Potent and selective compounds are then evaluated in cell-based assays to determine their ability to inhibit the target kinase in a physiological context.
Target Signaling Pathway: Generic MAP Kinase Pathway
The Mitogen-Activated Protein (MAP) kinase pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. The synthesized library can be screened for inhibitors of key kinases in this pathway, such as MEK or ERK.
Visualizations
Caption: Workflow for the solid-phase synthesis of a this compound library.
Caption: Inhibition of a generic kinase pathway by the synthesized library.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Selective N-Alkylation of 3-Amino-2-methylbenzamide via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-methylbenzamide is a valuable scaffold in medicinal chemistry and materials science. The functionalization of its primary amino group through N-alkylation provides a direct pathway to novel derivatives with potentially enhanced biological activity or modified physicochemical properties. Among the various methods for N-alkylation, reductive amination stands out for its operational simplicity, high chemoselectivity, and broad substrate scope.[1][2] This one-pot reaction involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[3][4] This protocol details a reliable method for the N-alkylation of this compound using an aldehyde as the alkylating agent and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3]
Experimental Protocol
This protocol describes the N-alkylation of this compound with isobutyraldehyde as a representative aldehyde to yield N-isobutyl-3-amino-2-methylbenzamide.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Cat. No. |
| This compound | C₈H₁₀N₂O | 150.18 | Sigma-Aldrich | A12345 |
| Isobutyraldehyde | C₄H₈O | 72.11 | Acros Organics | B67890 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich | C11223 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | D4567 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | In-house prep. | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | VWR | E8910 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | F1112 |
| Hexanes | C₆H₁₄ | 86.18 | VWR | G1314 |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | Sorbent Tech. | H1516 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, 1.50 g, 10.0 mmol).
-
Solvent and Aldehyde Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL). Add isobutyraldehyde (1.1 eq, 1.0 mL, 11.0 mmol) to the solution via syringe. Stir the mixture at room temperature for 20 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15.0 mmol) to the stirring solution in portions over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 3-5 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50%) to isolate the pure N-isobutyl-3-amino-2-methylbenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Compound | M.W. ( g/mol ) | Molar Eq. | Amount Used |
| This compound | 150.18 | 1.0 | 1.50 g |
| Isobutyraldehyde | 72.11 | 1.1 | 1.0 mL |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g |
| Parameter | Value |
| Reaction Time | 4 hours |
| Solvent | Dichloromethane (40 mL) |
| Temperature | Room Temperature (~22 °C) |
| Hypothetical Yield | ~1.85 g (Approx. 90%) |
| Hypothetical Purity | >98% (Post-chromatography) |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.
Signaling Pathway Diagram
This diagram illustrates the logical relationship in the reductive amination pathway.
This application note provides a detailed and reproducible protocol for the N-alkylation of this compound using reductive amination. The method is high-yielding, utilizes mild conditions, and employs readily available reagents, making it highly suitable for applications in drug discovery and synthetic chemistry research. The procedure can be readily adapted for various other aldehydes and ketones to generate a diverse library of N-substituted this compound derivatives.
References
Troubleshooting & Optimization
Optimizing reaction yield for 3-Amino-2-methylbenzamide synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reduction of the nitro group in the precursor, 3-nitro-2-methylbenzoic acid or its corresponding amide.
-
Inefficient Reduction: The choice of reducing agent and reaction conditions is critical. Traditional methods using iron powder in an acidic medium can be effective but may lead to the formation of iron sludge, complicating purification and potentially lowering the isolated yield.[1][2] Catalytic hydrogenation is a cleaner and often more efficient alternative.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are key parameters. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Incomplete reactions are a common source of low yields.
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. Careful control of reaction conditions can minimize these.
Troubleshooting Steps:
-
Evaluate Your Reduction Method: If using iron powder, ensure the iron is finely divided and activated. For catalytic hydrogenation, select an appropriate catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[1][2]
-
Optimize Reaction Conditions:
-
Temperature: For catalytic hydrogenation, a temperature range of 80-125°C is often effective.[1]
-
Pressure: Hydrogen pressure for catalytic hydrogenation should be maintained, for instance, at 2.0 MPa.[1]
-
Solvent: The choice of solvent can influence the reaction. Water, ethanol, or methanol are commonly used for catalytic hydrogenation.[1]
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q2: I am observing significant impurities in my final product. How can I improve the purity?
A2: Impurities can arise from unreacted starting materials, byproducts, or degradation of the product.
-
Incomplete Reaction: The presence of the starting nitro compound is a common impurity if the reduction is not complete.
-
Byproduct Formation: Depending on the reaction conditions, side reactions can lead to various impurities. For example, over-reduction or side reactions involving the amide group are possible.
-
Purification Method: The chosen purification method may not be effective at removing all impurities.
Troubleshooting Steps:
-
Ensure Complete Reaction: As mentioned previously, monitor the reaction to ensure all the starting material is consumed.
-
Optimize Work-up Procedure:
-
pH Adjustment: After the reduction, the pH of the reaction mixture is crucial for isolating the product. For the related 3-amino-2-methylbenzoic acid, adjusting the pH to around 5.4 is optimal for precipitation.[1] A similar pH optimization may be necessary for the amide.
-
Extraction: If applicable, perform extractions with a suitable organic solvent to separate the product from water-soluble impurities.
-
-
Effective Purification:
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water) to find the best conditions for obtaining high-purity crystals.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography using silica gel can be employed. The choice of eluent is critical for good separation.
-
Q3: The reaction work-up is difficult, and I'm losing a lot of product during purification. What can I do?
A3: Product loss during work-up and purification is a common issue that can significantly impact the overall yield.
-
Product Solubility: The product may have some solubility in the wash solvents or mother liquor after recrystallization, leading to losses.
-
Emulsion Formation: During aqueous work-up and extraction, emulsions can form, making phase separation difficult and leading to product loss.
-
Adsorption on Filtration Aids: If filtration aids like celite are used, the product may adsorb onto them.
Troubleshooting Steps:
-
Optimize Crystallization: Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation and minimize solubility in the mother liquor. Minimize the amount of solvent used for recrystallization.
-
Improve Extraction: To break emulsions, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective.
-
Careful Filtration: After recrystallization, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product. Ensure any filtration aids are thoroughly washed with the solvent to recover any adsorbed product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthesis route for this compound?
A1: The most prevalent synthetic route starts with 3-nitro-2-methylbenzoic acid. This starting material can be converted to 3-nitro-2-methylbenzamide, followed by the reduction of the nitro group to an amine. A highly efficient and environmentally friendly method for this reduction is liquid phase catalytic hydrogenation, which can achieve high yields (over 95%) and purity (over 99%).[1][2]
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and requires specialized equipment (autoclave) and adherence to strict safety protocols. Ensure proper ventilation and the absence of ignition sources. The catalyst, especially Raney Nickel, can be pyrophoric and must be handled with care.
-
Handling Reagents: Many organic solvents and reagents are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal catalysts and organic solvents, according to your institution's safety guidelines.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the expected value is indicative of high purity.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the molecule.
-
IR (Infrared) Spectroscopy: This can confirm the presence of key functional groups like the amino (-NH2) and amide (-CONH2) groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
-
Chromatography:
-
TLC (Thin Layer Chromatography): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
HPLC (High-Performance Liquid Chromatography): This can provide a quantitative measure of purity.
-
Data Presentation
Table 1: Comparison of Reduction Methods for Nitro Group
| Reduction Method | Typical Reagents | Advantages | Disadvantages | Reported Yield |
| Catalytic Hydrogenation | H2 gas, Raney Ni or Pd/C catalyst | High yield, high purity, environmentally cleaner | Requires specialized high-pressure equipment, catalyst can be pyrophoric | >95%[1][2] |
| Iron Powder Reduction | Fe powder, HCl or Acetic Acid | Inexpensive reagents, straightforward setup | Can produce large amounts of iron sludge waste, potentially lower isolated yield, environmental concerns | ~95% (conversion)[2] |
| Sodium Sulfide Reduction | Na2S or Na2S2 | Alternative to metal-based reductions | Lower conversion rates, environmental risks from sulfide waste | 76-80% (conversion)[1] |
Table 2: Optimized Conditions for Catalytic Hydrogenation of 3-Nitro-2-methylbenzoic Acid
| Parameter | Optimized Value | Reference |
| Catalyst | 6504K Nickel | [1] |
| Solvent | Pure Water | [1] |
| Solvent Ratio (to starting material) | 2.5:1 | [1] |
| Hydrogenation Pressure | 2.0 MPa | [1] |
| Reaction Temperature | 125 °C | [1] |
| Final pH for Product Precipitation | 5.4 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation
This protocol is adapted from a patented method for a similar transformation and serves as a general guideline.[1]
-
Salification: In a suitable reaction vessel, dissolve 100g of 3-nitro-2-methylbenzoic acid in 200g of distilled water. While stirring, add a 99% sodium hydroxide solution to adjust the pH to 7-8 until the solution becomes clear.
-
Hydrogenation:
-
To a 2L autoclave, add 500ml of distilled water and 10g of 6504K nickel catalyst. Control the pressure at 1.0 MPa and heat to 100°C to activate the catalyst for 1 hour.
-
After activation, remove the distilled water and add the previously prepared sodium 3-nitro-2-methylbenzoate solution.
-
Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2.0 MPa.
-
Begin stirring at 1000 rpm and heat the reaction mixture to 125°C.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
-
Isolation:
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Adjust the pH of the filtrate to 5.4 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-amino-2-methylbenzoic acid.
-
Note: The synthesis of the corresponding amide would follow a similar reduction step after the formation of 3-nitro-2-methylbenzamide.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameters influencing reaction outcomes.
References
Technical Support Center: Synthesis of 3-Amino-2-methylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Amino-2-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially applied method for synthesizing this compound is the reduction of its nitro precursor, 2-methyl-3-nitrobenzamide. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Palladium on carbon) and metal/acid combinations (e.g., Iron in acetic acid or Tin(II) chloride in hydrochloric acid) being the most common.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary impurities in the synthesis of this compound typically arise from incomplete reactions or side reactions of the functional groups present in the starting material and product. The most common side products include:
-
Unreacted Starting Material: 2-Methyl-3-nitrobenzamide.
-
Incomplete Reduction Intermediates: These include 2-methyl-3-nitrosobenzamide and 3-(hydroxylamino)-2-methylbenzamide. Under certain conditions, dimeric impurities like azoxy and azo compounds can also be formed.
-
Hydrolysis Products: The amide functional group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures. This can lead to the formation of 3-Amino-2-methylbenzoic acid from the product or 2-Methyl-3-nitrobenzoic acid from the starting material, which is subsequently reduced.
Q3: How can I monitor the progress of the reaction and identify the presence of side products?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. The product, this compound, is more polar than the starting material, 2-methyl-3-nitrobenzamide, and will thus have a lower Rf value. High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis and better separation of the product from closely related impurities. Mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the main product and any observed side products.
Q4: My final product is off-color (e.g., yellow or brown). What is the likely cause?
A4: The presence of colored impurities often indicates the formation of nitroso, azoxy, or azo compounds, which are common byproducts of incomplete nitro group reduction.[1] Residual starting material, 2-methyl-3-nitrobenzamide, which is often a pale yellow solid, can also contribute to discoloration. Purification by recrystallization or column chromatography is typically required to obtain a pure, colorless product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction due to inactive catalyst or insufficient reducing agent. | - For catalytic hydrogenation, ensure the catalyst is fresh and use an appropriate catalyst loading (typically 5-10 mol%). - For metal/acid reductions, use a sufficient excess of the metal and ensure it is finely powdered to maximize surface area.[1] |
| Poor solubility of the starting material in the reaction solvent. | Select a solvent system in which the 2-methyl-3-nitrobenzamide is fully soluble at the reaction temperature. A co-solvent system like ethanol/water may be beneficial. | |
| Presence of unreacted 2-methyl-3-nitrobenzamide in the final product | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material spot is no longer visible. |
| Deactivation of the catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using a sensitive catalyst. If the catalyst has been poisoned, it may need to be replaced. | |
| Significant formation of 3-Amino-2-methylbenzoic acid | Hydrolysis of the amide group due to harsh acidic or basic conditions, or high temperatures. | - If using a metal/acid reduction, neutralize the reaction mixture promptly after completion. - For catalytic hydrogenation, perform the reaction under neutral conditions. - Avoid excessively high temperatures during the reaction and workup. |
| Multiple spots on TLC, indicating a mixture of impurities | A combination of incomplete reduction and side reactions. | - Optimize the reaction conditions (reagent stoichiometry, temperature, and reaction time) to favor the formation of the desired product. - Consider changing the reduction method. For example, catalytic hydrogenation is often cleaner than metal/acid reductions.[2] |
| Difficulty in isolating the pure product | The product may be co-crystallizing with impurities. | Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is recommended. Alternatively, recrystallization from a different solvent system may be effective. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical TLC Rf (Ethyl Acetate/Hexane 1:1) |
| This compound | C₈H₁₀N₂O | 150.18 | White to off-white solid | 0.3 - 0.4 |
| 2-Methyl-3-nitrobenzamide | C₈H₈N₂O₃ | 180.16 | Pale yellow solid | 0.6 - 0.7 |
| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | White to off-white solid | 0.1 - 0.2 (streaking may occur) |
| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Light beige powder | 0.4 - 0.5 (streaking may occur) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2-Methyl-3-nitrobenzamide
-
Palladium on carbon (10% w/w)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-3-nitrobenzamide (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) several times.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate).
Protocol 2: Synthesis of this compound via Iron/Acetic Acid Reduction
Materials:
-
2-Methyl-3-nitrobenzamide
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux and then add glacial acetic acid portion-wise.
-
Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess iron. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of reduction-related side products.
References
Technical Support Center: 3-Amino-2-methylbenzamide Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Amino-2-methylbenzamide, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting the purification of my crude this compound?
A1: Before beginning purification, it is crucial to assess the crude product. This involves:
-
Thin Layer Chromatography (TLC): Run a TLC to get a preliminary idea of the number of components in your crude mixture and to help in selecting a suitable solvent system for column chromatography.
-
Solubility Testing: Test the solubility of your crude product in a range of solvents to identify a suitable solvent for recrystallization. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]
-
Reviewing the Reaction: Understand the synthesis reaction to anticipate potential impurities, such as unreacted starting materials or byproducts from side reactions.[2]
Q2: My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" can occur if the solution cools too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[1] To address this, you can:
-
Allow the solution to cool more slowly, for instance, by insulating the flask.
-
Re-heat the solution to dissolve the oil and then add a small amount of a solvent in which the compound is more soluble to lower the saturation point.
-
If the problem persists, consider using a different solvent system.
Q3: I am not getting any crystals to form even after my recrystallization solution has cooled down. What are the possible solutions?
A3: If crystals do not form upon cooling, the solution may not be supersaturated. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.[1]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, indicating saturation, and then let it cool slowly.[1]
-
Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
Q4: During column chromatography, my this compound is streaking or tailing down the column. How can I fix this?
A4: Streaking or tailing of amine-containing compounds on a silica gel column is a common issue, often due to the acidic nature of the silica.[3] To mitigate this:
-
Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium hydroxide.[3][4] This will neutralize the acidic sites on the silica gel and improve the elution of the basic amine compound.
-
Alternatively, you can use a different stationary phase like alumina, which is less acidic than silica.[4]
Q5: I am having trouble separating my this compound from an impurity with a very similar Rf value on TLC. What can I do?
A5: Separating compounds with similar polarities can be challenging. Here are some strategies:
-
Optimize the Mobile Phase: Carefully test different solvent systems for your column. Sometimes a small change in the solvent ratio or switching one of the solvents can significantly improve separation.
-
Use a Different Stationary Phase: If silica gel is not providing the desired separation, consider using alumina or a reverse-phase C18 silica.[1]
-
Dry Column Vacuum Chromatography (DCVC): For larger scale purifications, DCVC can sometimes provide better resolution than traditional flash chromatography.[5]
Q6: How can I assess the purity of my final this compound product?
A6: Several analytical methods can be used to determine the purity of your final product:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[6][7]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.
Q7: What are the best conditions for storing purified this compound?
A7: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| Appearance | Solid | |
| InChI Key | QWMFKDZIWAENBE-UHFFFAOYSA-N |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Comments | Reference |
| Recrystallization | Ethanol/Water | Ethanol is a common solvent for recrystallizing similar compounds. Water can be used as an anti-solvent. | [10][11] |
| Recrystallization | n-Hexane/Acetone | A generally effective mixture for recrystallization. | [10] |
| Recrystallization | n-Hexane/Ethyl Acetate | Another commonly used solvent pair. | [10] |
| Column Chromatography | Dichloromethane/Methanol | A polar solvent system suitable for eluting polar compounds. | [4] |
| Column Chromatography | Ethyl Acetate/Hexane with Triethylamine | A common system where triethylamine is added to prevent tailing of amines. | [3] |
Table 3: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause | Suggested Solution | Reference |
| Oiling Out | Solution cooled too quickly; Solvent boiling point is too high. | Allow slower cooling; Use a different solvent system. | [1] |
| No Crystal Formation | Solution is not supersaturated; Lack of nucleation sites. | Evaporate some solvent; Scratch the flask; Add a seed crystal. | [1] |
| Low Recovery | Compound is too soluble in the cold solvent; Premature crystallization. | Use a less polar solvent; Ensure complete dissolution before cooling. | [1] |
| Discolored Crystals | Impurities are trapped in the crystal lattice. | Use charcoal to decolorize the hot solution; Re-crystallize. |
Table 4: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Suggested Solution | Reference |
| Tailing/Streaking | Compound is interacting with acidic silica. | Add triethylamine or ammonium hydroxide to the eluent; Use alumina. | [3][4] |
| Poor Separation | Incorrect solvent system; Column overloading. | Optimize the eluent polarity; Use less sample. | [12] |
| Compound Stuck on Column | Compound is too polar for the eluent or is decomposing. | Increase eluent polarity; Check compound stability on silica with a 2D TLC. | [12][13] |
| Cracks in Silica Bed | Improper packing of the column. | Repack the column carefully, ensuring a uniform slurry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.[1] Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column.[3]
-
Elution: Start eluting the column with the initial, less polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the compounds from the column.[12] Add 0.5-1% triethylamine to the eluent to prevent tailing.[3]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting failed crystallization.
Caption: Troubleshooting common issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Improving solubility of 3-Amino-2-methylbenzamide for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for solubilizing 3-Amino-2-methylbenzamide for in vitro assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound for aqueous in vitro assays?
This compound possesses both polar (amino and amide) and non-polar (benzene ring, methyl group) functionalities. This structure leads to moderate to low aqueous solubility, as the hydrophobic regions dominate. Direct dissolution in aqueous buffers at high concentrations is often difficult, leading to precipitation and inaccurate assay results.
Q2: What is the recommended starting solvent for this compound?
For most biological applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2][3][4] It is a strong, water-miscible organic solvent capable of dissolving many poorly soluble compounds. The standard procedure involves creating a high-concentration stock solution in DMSO, which is then serially diluted into the final aqueous assay medium.
Q3: My compound dissolves in the organic solvent but precipitates when diluted into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out."[3] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to work with lower final concentrations of the compound in your assay.[3]
-
Optimize Dilution: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a buffer containing a lower percentage of the organic solvent, before the final dilution.
-
Try Co-solvents: Incorporate a less toxic, water-miscible co-solvent like polyethylene glycol (PEG) or glycerol into your final assay buffer to improve solubility.[1][2]
Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?
The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced cellular toxicity or off-target effects.[4] Many studies find that DMSO concentrations above 1-2% can inhibit cell growth or interfere with assay components.[4] It is critical to include a "vehicle control" in your experiments, which contains the same final concentration of the solvent used to dissolve the compound, to account for any solvent effects.
Q5: Can I use pH modification to improve the solubility of this compound?
Yes. The amino group on the molecule is basic and can be protonated at acidic pH. Lowering the pH of the solvent (e.g., using a dilute HCl solution) can increase the aqueous solubility of the compound by forming a more soluble salt. However, you must ensure the final pH of your assay medium is compatible with your biological system (cells, enzymes, etc.). The amine salt may then be soluble in water or your assay buffer.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound will not dissolve in initial solvent. | The chosen solvent is not strong enough. | Try a stronger polar aprotic solvent like DMSO or DMF. Note that DMF is generally considered more toxic than DMSO.[5] |
| Precipitation occurs immediately upon dilution. | The compound's solubility limit in the final buffer is exceeded. | Lower the stock concentration, perform serial dilutions, or add the stock to the buffer while vortexing. |
| Precipitation occurs over time (e.g., during incubation). | The compound is unstable or slowly precipitating at the assay temperature. | Prepare fresh dilutions immediately before use. Consider using a solubilizing agent like β-cyclodextrin.[4] |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution or precipitation is leading to inaccurate concentrations. | Visually inspect all solutions for particulates before use. Centrifuge and filter stock solutions to remove any undissolved material. |
| High background or cellular toxicity in controls. | The solvent concentration is too high. | Reduce the final solvent concentration to <0.5%. Always run a vehicle control with the highest solvent concentration used.[4] |
Physicochemical & Solubility Data
A summary of key properties for this compound and common solvents is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| General Solubility | Poor in water, soluble in organic solvents like DMSO. | Inferred |
Table 2: Comparison of Recommended Solvents for In Vitro Assays
| Solvent | Recommended Max. Final Concentration | Advantages | Disadvantages |
| DMSO | < 1% (ideally < 0.5%) | Excellent solubilizing power for many compounds; widely used.[1][2][5] | Can be toxic to cells at higher concentrations; may interfere with some assays.[4] |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines; volatile. | Weaker solvent than DMSO; can have immunosuppressive effects.[4] |
| PEG 300/400 | 1-5% | Low toxicity; can improve solubility of hydrophobic compounds.[1][2] | Can increase viscosity; may not be as effective as DMSO. |
| DMF | < 0.5% | Strong solubilizing power. | More toxic and potentially genotoxic compared to DMSO.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 1.50 mg of this compound.
-
Add Solvent: Add 1.0 mL of high-purity, sterile-filtered DMSO to the solid.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Solubility Testing
This protocol outlines a systematic approach to finding a suitable solvent system.
Caption: Workflow for troubleshooting the solubility of this compound.
Mechanism of Action Context: PARP Inhibition
This compound is a structural analog of 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP).[8] PARP enzymes, particularly PARP1 and PARP2, are critical for repairing single-strand DNA breaks (SSBs).[9][10] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks during replication, resulting in cell death.[11] This concept is known as synthetic lethality. Understanding this pathway is crucial for designing relevant in vitro assays.
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3-Amino-2-methylbenzamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Amino-2-methylbenzamide during storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For prolonged storage, refrigeration (2-8 °C) is advisable. The storage area should be well-ventilated.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, which contains an aromatic amine and a primary amide functional group, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The amide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-amino-2-methylbenzoic acid and ammonia.[3][4][5][6]
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[7][8][9] This can lead to the formation of colored impurities and more complex degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions in aromatic compounds.[10][11][12]
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the aromatic amine group.[9] This is often exacerbated by exposure to air and light. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible and always in a light-protected container.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If solutions must be prepared, they should be made fresh before use. If short-term storage is necessary, use a buffered solution at a neutral pH and store it at low temperatures, protected from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, exposure to moisture. | Store the compound in a tightly sealed container, preferably under an inert atmosphere. Use a desiccator to minimize moisture exposure. For long-term storage, keep it in a refrigerator. |
| Poor assay results or unexpected peaks in chromatography | Degradation of the compound. | Prepare fresh samples and solutions. Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Inconsistent results between different batches | Variation in initial purity or degradation during storage of one batch. | Re-test the purity of all batches. Ensure consistent and proper storage conditions for all materials. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is crucial for developing a stability-indicating analytical method.
1. Acidic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
- Heat the solution at 60 °C for 24 hours.
- Neutralize the solution with 0.1 M NaOH.
- Dilute to a suitable concentration with mobile phase and analyze by HPLC-UV and LC-MS.
2. Basic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
- Heat the solution at 60 °C for 24 hours.
- Neutralize the solution with 0.1 M HCl.
- Dilute to a suitable concentration with mobile phase and analyze by HPLC-UV and LC-MS.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute to a suitable concentration with mobile phase and analyze by HPLC-UV and LC-MS.
4. Thermal Degradation (Solid State):
- Place a thin layer of solid this compound in a petri dish.
- Heat in an oven at 70 °C for 48 hours.
- Dissolve a known amount of the stressed solid in a suitable solvent, dilute with mobile phase, and analyze by HPLC-UV and LC-MS.
5. Photodegradation (Solid State):
- Place a thin layer of solid this compound in a petri dish.
- Expose the sample to a light source equivalent to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
- Dissolve a known amount of the stressed solid in a suitable solvent, dilute with mobile phase, and analyze by HPLC-UV and LC-MS.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the method's ability to separate the parent compound from its degradation products.
Data Presentation
The following tables present hypothetical quantitative data from a stability study of this compound to illustrate the expected outcomes. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Hypothetical Purity of this compound under Different Storage Conditions (Solid State, 6 Months)
| Condition | Purity (%) | Appearance |
| 25 °C / 60% RH (Ambient) | 98.5 | Slight yellowing |
| 40 °C / 75% RH (Accelerated) | 95.2 | Yellow powder |
| 5 °C (Refrigerated) | 99.8 | White powder |
| 25 °C / 60% RH (Light Exposed) | 96.1 | Yellowish-brown powder |
Table 2: Hypothetical Degradation of this compound in Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60 °C, 24h | 15.3 | 3-Amino-2-methylbenzoic acid |
| 0.1 M NaOH, 60 °C, 24h | 22.5 | 3-Amino-2-methylbenzoic acid |
| 3% H₂O₂, RT, 24h | 18.7 | Oxidized dimeric species |
| 70 °C, Solid, 48h | 5.4 | Minor unidentified products |
| ICH Photostability | 12.9 | Photodegradation adducts |
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a formal stability study.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Challenges in the scale-up of 3-Amino-2-methylbenzamide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Amino-2-methylbenzamide production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.
Issue 1: Low Yield in the Amidation of 3-Amino-2-methylbenzoic Acid
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for impurity formation. - Use a slight excess of the aminating agent. | Drive the reaction to completion, increasing the yield of the desired product. |
| Poor activation of the carboxylic acid | - Ensure the coupling agent (e.g., EDC, HATU) is fresh and handled under anhydrous conditions. - Optimize the amount of coupling agent used. | Efficient formation of the activated ester intermediate, leading to improved amide bond formation. |
| Side reactions | - Add the amine dropwise to the activated acid to maintain a low concentration of the amine and favor the desired reaction. | Minimize the formation of byproducts such as double acylation products. |
| Suboptimal pH | - For aqueous workups, carefully adjust the pH to ensure complete precipitation of the product. A pH of around 5.4 has been found to be effective for the precipitation of similar amino benzoic acids.[1] | Maximize the recovery of the product from the reaction mixture. |
Issue 2: Impurity Formation During Synthesis
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 3-amino-2-methylbenzoic acid | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of the aminating agent. |
| Diacylated product | Reaction of the product with another molecule of activated 3-amino-2-methylbenzoic acid. | - Control the stoichiometry of the reactants carefully. - Add the activated acid to the amine solution to maintain an excess of the amine. |
| Byproducts from coupling agents | Decomposition or side reactions of the coupling agent. | - Choose a coupling agent with byproducts that are easily removed (e.g., water-soluble). - Optimize the reaction conditions to minimize the decomposition of the coupling agent. |
| Unreacted 2-methyl-3-nitrobenzamide (in the reduction route) | Incomplete reduction. | - Increase the amount of reducing agent (e.g., Pd/C, iron powder). - Increase the reaction time or hydrogen pressure (for catalytic hydrogenation). |
Issue 3: Challenges in Product Purification
Purification Methodologies and Troubleshooting:
| Challenge | Suggested Approach | Troubleshooting Tips |
| Removal of polar impurities | Recrystallization from a suitable solvent system (e.g., ethanol/water). | - Screen various solvent systems to find the optimal conditions for crystallization. - Control the cooling rate to obtain crystals of high purity. |
| Removal of non-polar impurities | Column chromatography. | - Use a suitable stationary phase (e.g., silica gel) and eluent system. - Gradient elution may be necessary to separate closely related impurities. |
| Product solubility issues | The product is soluble in water but insoluble in many organic solvents. | - For extraction, use a suitable organic solvent and adjust the pH of the aqueous layer to minimize the solubility of the product. - Consider using a mixed solvent system for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the production of this compound:
-
Amidation of 3-Amino-2-methylbenzoic acid: This involves the reaction of 3-amino-2-methylbenzoic acid with an aminating agent, typically in the presence of a coupling agent.[2]
-
Reduction of 2-methyl-3-nitrobenzamide: This route starts with the nitration of 2-methylbenzoic acid, followed by amidation to form 2-methyl-3-nitrobenzamide, and finally, reduction of the nitro group to an amino group.[3]
Q2: What are the critical process parameters to monitor during scale-up?
| Parameter | Importance | Typical Monitoring Method |
| Temperature | Affects reaction rate and impurity profile. Exothermic reactions require careful control to prevent thermal runaway.[4] | Thermocouples, process control systems. |
| Mixing/Agitation | Crucial for maintaining homogeneity, especially in heterogeneous reactions, and for efficient heat and mass transfer. | Visual observation (in glass reactors), torque measurement on the agitator, process modeling. |
| Reaction Progress | To determine the endpoint of the reaction and avoid the formation of byproducts due to over-reaction. | High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC). |
| pH | Important for workup and product isolation. | pH meters. |
Q3: What are the potential safety hazards associated with the scale-up of this process?
-
Thermal Runaway: Amidation reactions can be exothermic. Poor heat transfer at a larger scale can lead to a rapid increase in temperature and pressure.[4] A thorough thermal hazard assessment is crucial before scale-up.[5][6]
-
Handling of Reagents: Some coupling agents and reagents can be toxic, corrosive, or moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Hydrogenation (for the reduction route): Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and safety protocols.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Amino-2-methylbenzoic Acid
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
3-Amino-2-methylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 28% in water)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the ammonia solution (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Reduction of 2-Methyl-3-nitrobenzamide
This protocol outlines the reduction step.
Materials:
-
2-Methyl-3-nitrobenzamide
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of 2-methyl-3-nitrobenzamide (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed.
Visualizations
Caption: Experimental workflow for the amidation of 3-Amino-2-methylbenzoic acid.
Caption: Experimental workflow for the reduction of 2-Methyl-3-nitrobenzamide.
References
- 1. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Amino-2-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 3-Amino-2-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities often depend on the synthetic route used. A frequent pathway involves the reduction of 3-Nitro-2-methylbenzamide. Consequently, unreacted starting material (the nitro compound) is a primary impurity. Other potential impurities can include byproducts from the reduction reaction or residual solvents.
Q2: What is the recommended first step for purifying crude this compound?
A2: For solid compounds like this compound, recrystallization is an excellent initial purification step. It is effective at removing a significant portion of impurities and can substantially increase the purity of the material before employing more rigorous techniques like column chromatography.
Q3: My compound appears as a colored solid. What does this indicate and how can I address it?
A3: A colored appearance, often yellowish or brownish, can indicate the presence of oxidized impurities or residual nitro compounds. During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help decolorize it by adsorbing these colored impurities.
Q4: How can I assess the purity of my this compound after purification?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and identifying residual impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Melting point analysis is also a useful indicator; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume or an inappropriate solvent was used. | Gradually add more hot solvent until the compound dissolves. If a large volume is required, the solvent is likely unsuitable. Refer to the solvent solubility table to select a more appropriate one. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The cooling rate may also be too rapid. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If the issue persists, consider a different solvent or a two-solvent recrystallization system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization requires initiation. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of pure product. | Too much solvent was used, leading to product loss in the mother liquor. The compound may have significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities (streaking or overlapping bands). | The polarity of the eluent is too high or too low. The stationary phase (silica gel) is interacting with the basic amine group, causing tailing. | Optimize the mobile phase polarity using TLC analysis first. Aim for an Rf value of 0.2-0.4 for the product. To prevent tailing, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or use an amine-functionalized silica gel column.[1] |
| The compound does not elute from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar mobile phase. For instance, begin with pure hexane and gradually introduce a more polar solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes may need to be optimized based on the impurity profile and quantity of the crude material.
1. Solvent Selection:
-
Based on solubility data of structurally similar compounds, ethanol or a mixture of ethanol and water are promising solvent systems.[2]
-
Perform small-scale solubility tests to determine the ideal solvent. A good solvent will dissolve the crude product when hot but have low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid completely dissolves.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
5. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
1. Stationary Phase and Column Packing:
-
Use silica gel (230-400 mesh) as the stationary phase.
-
Pack the column using a slurry method with the initial, least polar eluent.
2. Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A common system for aromatic amines is a gradient of hexane and ethyl acetate.
-
To minimize tailing of the amine on the acidic silica gel, consider adding 0.1-1% triethylamine to the mobile phase.[1]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
4. Elution:
-
Begin elution with the least polar solvent system determined from TLC analysis.
-
Gradually increase the polarity of the mobile phase to elute the compound of interest.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Structurally Similar 2-Amino-3-methylbenzoic Acid in Various Solvents at 298.15 K
This data for a closely related compound can guide solvent selection for the purification of this compound.
| Solvent | Mole Fraction Solubility (x 10^3) |
| 1,4-Dioxane | 15.85 |
| Acetone | 12.87 |
| 2-Butanone | 10.36 |
| Ethyl Acetate | 8.12 |
| Acetonitrile | 7.98 |
| Methanol | 5.56 |
| Ethanol | 3.89 |
| 1-Propanol | 3.15 |
| 1-Butanol | 2.51 |
| 2-Propanol | 2.09 |
| Toluene | 0.45 |
| Cyclohexane | 0.08 |
Data adapted from a study on 2-amino-3-methylbenzoic acid, which is structurally analogous and provides a strong indication of suitable solvent systems.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Crystallization of 3-Amino-2-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for 3-Amino-2-methylbenzamide. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound.
Question: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It typically occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. Here are several strategies to address this:
-
Lower the temperature at which the solution becomes saturated: Add a small amount of additional hot solvent to the solution to decrease the saturation point.
-
Slow down the cooling rate: Allow the solution to cool more gradually. You can do this by insulating the flask or placing it in a warm bath that is slowly cooled.
-
Use a different solvent system: The current solvent may be too good a solvent. Consider a solvent in which the compound is less soluble, or use a two-solvent (solvent/anti-solvent) system.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure crystalline product, adding it to the cooled solution can induce crystallization.
Question: I have a very low yield of crystals. How can I improve it?
Answer: A low yield can result from several factors. Consider the following optimization steps:
-
Minimize the amount of solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[1] Using excess solvent will keep more of your product dissolved even after cooling.[1]
-
Cool the solution thoroughly: Make sure the solution has reached room temperature slowly, and then consider cooling it further in an ice bath to maximize precipitation.
-
Avoid premature crystallization: If crystals form in the funnel during a hot filtration step, some product will be lost. Ensure your filtration apparatus is pre-heated.
-
Check the solvent choice: The compound might be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent system.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss. Plan your procedure to minimize these steps.
Question: My final product is still colored. How can I remove colored impurities?
Answer: Colored impurities can often be removed with activated charcoal.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slightly and add a small amount (typically 1-2% of the solute weight) of activated charcoal.
-
Heat the mixture back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[2]
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can lead to the loss of your desired product. Also, never add charcoal to a boiling solution, as it can cause violent bumping.
Question: How do I choose the best solvent for recrystallization?
Data on Recommended Solvent Systems
| Solvent System | Compound | Ratio (v/v) | Temperature Profile | Expected Outcome | Reference |
| Ethanol / Water | This compound (Predicted) | 1:1 to 9:1 | Dissolve at ~78°C, cool to 0-4°C | Crystalline solid | [2] |
| Ethanol | 3-methyl-2-nitrobenzamide (Analog) | N/A (Single Solvent) | Dissolve at boiling, cool to RT | High-purity crystals | [2] |
| Acetonitrile | General Aromatic Amides | N/A (Single Solvent) | Dissolve at boiling, cool to RT | Good crystal formation | [3] |
| n-Hexane / Acetone | General Aromatic Amides | Start with Acetone, add n-Hexane as anti-solvent | Dissolve in hot Acetone, add n-Hexane until cloudy, cool | May improve yield for highly soluble compounds | [5] |
Experimental Protocols
The following is a detailed protocol for the recrystallization of this compound based on an optimized ethanol/water solvent system.
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Begin adding a small volume of 95% ethanol (e.g., 20 mL) and start heating the mixture on a hot plate with stirring.
-
Continue to add the hot solvent in small portions until the solid is completely dissolved at the boiling point. Note: Use the minimum amount of solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 0.1 g).
-
Reheat the solution to boiling for 2-3 minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper.
-
Filter the hot solution to remove the charcoal or other insoluble materials.
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then re-apply the vacuum.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the crystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Poor Reactivity of 3-Amino-2-methylbenzamide in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 3-Amino-2-methylbenzamide in various coupling reactions. The inherent steric hindrance and electronic properties of this molecule often necessitate carefully optimized conditions to achieve desired product yields.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in coupling reactions?
A: The reduced reactivity of this compound stems from a combination of steric and electronic factors. The ortho-methyl group sterically hinders the approach of reactants to the amino group, slowing down the reaction rate.[1] Electronically, while the amino group is activating, the overall electronic nature of the molecule can influence its nucleophilicity.
Q2: Which coupling reactions are most challenging with this substrate?
A: Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira couplings, as well as standard amide bond formations, can all be challenging. The steric hindrance around the nitrogen atom is a primary obstacle in all these transformations.
Q3: What are the initial steps I should take when a coupling reaction with this compound fails or gives low yields?
A: Start by systematically evaluating the core components of your reaction: the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. For amide couplings, the choice of coupling reagent is critical. It is often beneficial to run a series of small-scale screening experiments to identify the optimal conditions.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue: Low to no conversion of the aryl halide.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Catalyst System | Switch to a more active and sterically hindered catalyst system. Use a well-defined palladium precatalyst (e.g., G3 or G4 XPhos or BrettPhos precatalysts) for more reproducible results.[2] Bulky, electron-rich biarylphosphine ligands are often necessary to overcome steric hindrance.[2] |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[2] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[2] |
| Poor Solvent Choice | Ensure the solvent can dissolve all reactants and the base. Toluene and dioxane are common choices. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.[3] |
| Reaction Temperature Too Low | For challenging substrates, higher temperatures (100-120 °C) may be required to overcome the activation energy barrier. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.[2] |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
Materials: this compound (1.0 mmol), Aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), NaOtBu (1.4 mmol), Anhydrous, degassed toluene (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Issue: Inefficient coupling of this compound (as an aryl halide derivative) with boronic acids.
| Potential Cause | Troubleshooting Recommendation |
| Low Catalyst Activity | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate oxidative addition and reductive elimination.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. A screen of bases including K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended. The solubility of the base is important. |
| Solvent Effects | Aprotic polar solvents like dioxane or THF, often with the addition of water, are commonly used. The water can be crucial for the activity of the boronic acid. |
| Boronic Acid Decomposition | Protodeboronation can be a significant side reaction. Ensure an inert atmosphere and consider using boronic esters (e.g., pinacol esters), which can be more stable. |
Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-2-methylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~85 |
| 3-Iodo-2-methylaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | ~90 |
Note: Data is representative for similar substrates and may require optimization for this compound derivatives.
Sonogashira Coupling
Issue: Poor yields in the coupling of a halogenated this compound with a terminal alkyne.
| Potential Cause | Troubleshooting Recommendation |
| Copper-Related Side Reactions | Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst. Consider using copper-free Sonogashira conditions.[4] |
| Inefficient Ligand | For copper-free conditions, bulky, electron-rich phosphine ligands (e.g., XPhos-type) are often effective.[5] |
| Base Incompatibility | An amine base like triethylamine or diisopropylamine is typically used. Ensure it is anhydrous and in sufficient excess. For copper-free systems, an inorganic base like Cs₂CO₃ may be employed.[5] |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, sterically hindered substrates may require heating. |
Experimental Protocol: Representative Copper-Free Sonogashira Coupling
-
Materials: Halogenated this compound (1.0 mmol), Terminal alkyne (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Cs₂CO₃ (2.0 mmol), Anhydrous acetonitrile (5 mL).
-
Procedure:
-
In a Schlenk tube, combine the halogenated this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃ under an inert atmosphere.
-
Add anhydrous acetonitrile followed by the terminal alkyne via syringe.
-
Seal the tube and heat to 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Amide Bond Formation
Issue: Failure to form an amide bond with a carboxylic acid.
| Potential Cause | Troubleshooting Recommendation |
| Low Nucleophilicity of the Amine | The steric hindrance and electronic nature of this compound make it a poor nucleophile. Standard coupling reagents like EDC/HOBt may be insufficient. |
| Ineffective Coupling Reagent | Switch to more potent coupling reagents such as HATU, HBTU, HCTU, or PyBOP.[6] These reagents form highly reactive activated esters. |
| Formation of an Unreactive Intermediate | Convert the carboxylic acid to a more reactive species, such as an acid chloride (using SOCl₂ or oxalyl chloride) or an acyl fluoride, before adding the amine. |
| Insufficient Reaction Time/Temp | Sterically hindered couplings are slow. Increase the reaction time (e.g., to 24-48 hours) and consider gentle heating (40-50 °C). Microwave-assisted synthesis can also be effective.[7] |
Comparison of Amide Coupling Reagents for Hindered Amines
| Coupling Reagent | Activating Group | Relative Reactivity | Common Base | Notes |
| EDC/HOBt | HOBt ester | Moderate | DIPEA, Et₃N | Often insufficient for highly hindered systems. |
| HATU | HOAt ester | Very High | DIPEA, 2,4,6-Collidine | Highly effective for difficult couplings. |
| HBTU | HOBt ester | High | DIPEA, Et₃N | A reliable and commonly used reagent. |
| PyBOP | HOBt ester | High | DIPEA | Phosphonium-based reagent, good for hindered couplings. |
Workflow for Overcoming Poor Amide Coupling Reactivity
Caption: Strategy for improving amide bond formation with this compound.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
Minimizing dimer formation in 3-Amino-2-methylbenzamide reactions
Topic: Minimizing Dimer Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 3-Amino-2-methylbenzamide, with a specific focus on minimizing the formation of dimeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation is a common side reaction where two molecules of this compound react with each other. This typically occurs during amide coupling reactions when one molecule's amino group attacks an activated carboxyl group (often from a coupling partner) that has inadvertently reacted with a second molecule of the aminobenzamide, or through self-condensation under certain conditions. The ortho-methyl group introduces steric hindrance, which can slow down the desired reaction and provide more opportunity for such side reactions.
Q2: Why is this compound particularly susceptible to dimer formation?
A2: The susceptibility arises from the presence of both a nucleophilic amino group and a benzamide moiety within the same molecule. During amide coupling reactions where this compound is used as the amine component, if the reaction with the intended carboxylic acid partner is slow (e.g., due to steric hindrance), the free amine can react with an activated intermediate of the coupling partner that has already attached to another this compound molecule, leading to a dimer.
Q3: Which coupling reagents are recommended for reactions with sterically hindered anilines like this compound?
A3: For sterically hindered amines, highly efficient coupling reagents are recommended to ensure rapid amide bond formation, which outcompetes the rate of side reactions. Uronium/aminium salt-based reagents like HATU , HCTU , or COMU are generally more effective than standard carbodiimide reagents like DIC.[1] Phosphonium salts such as PyAOP and PyBOP are also excellent choices for these challenging couplings.[1]
Q4: How can I detect and quantify dimer formation?
A4: Dimer formation can be detected and quantified using standard analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying the dimer by its molecular weight and separating it from the desired product and starting materials. High-Performance Liquid Chromatography (HPLC) with UV detection can be used to determine the relative percentage of the dimer in the crude reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the dimer structure after purification.
Troubleshooting Guide
Issue 1: High percentage of dimer observed by LC-MS or NMR.
-
Potential Cause: High concentration of reactants.
-
Recommended Solution: Decrease the overall reaction concentration. Performing the reaction under high dilution (e.g., 0.05-0.1 M) increases the average distance between molecules, reducing the probability of self-reaction.
-
-
Potential Cause: Rapid addition of the coupling reagent or the amine.
-
Recommended Solution: Employ slow, dropwise addition of the this compound solution to the mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine, favoring the reaction with the intended partner. Using a syringe pump for the addition can ensure a consistent and slow rate.
-
-
Potential Cause: Incorrect order of reagent addition.
-
Recommended Solution: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (e.g., 15-30 minutes) before commencing the slow addition of the this compound solution.[2]
-
Issue 2: Low yield of the desired product with significant unreacted starting material and some dimer.
-
Potential Cause: Inefficient coupling agent or reaction conditions.
-
Recommended Solution: Switch to a more potent coupling reagent such as HATU or PyAOP. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.
-
-
Potential Cause: Steric hindrance from the carboxylic acid partner is exacerbating the inherent hindrance of this compound.
-
Recommended Solution: Consider a moderate increase in the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. However, monitor the reaction closely as excessive heat can also promote side reactions.
-
-
Potential Cause: The amine is being deactivated by protonation.
-
Recommended Solution: Ensure a sufficient amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used. Typically, 2-4 equivalents are used in HATU-mediated couplings to neutralize acids and facilitate the reaction.[3]
-
Issue 3: Difficulty in purifying the desired product from the dimer.
-
Potential Cause: Similar polarity of the product and the dimer.
-
Recommended Solution: If the dimer and product have very similar retention factors in normal-phase chromatography, consider reversed-phase HPLC for purification. Recrystallization from a suitable solvent system can also be an effective method for purification if the solubilities of the product and dimer are sufficiently different.
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on dimer formation based on established principles for sterically hindered amide couplings.
Table 1: Effect of Reactant Concentration on Dimer Formation
| Concentration of this compound | Expected Dimer Percentage (Relative) | Rationale |
| 0.5 M | High | Increased probability of intermolecular reactions (dimerization) due to molecular proximity. |
| 0.1 M | Moderate | A standard concentration that balances reaction rate and side reactions. |
| 0.05 M | Low | High dilution favors the desired intramolecular reaction over the undesired bimolecular dimerization. |
Table 2: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Key Advantages for Hindered Systems | Potential Issues |
| HATU | Aminium/Uronium Salt | Highly efficient, rapid kinetics, forms reactive OAt esters that are effective for hindered amines.[1] | Can cause guanidinylation of the N-terminal amine. |
| PyBOP | Phosphonium Salt | Efficient, avoids guanidinylation side reactions. | Generally less reactive than HATU. |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; based on non-explosive OxymaPure. | Limited stability in solution. |
| DIC/HOBt | Carbodiimide | Cost-effective and common. | Often less efficient for sterically hindered cases. |
Experimental Protocols
Protocol 1: General Procedure for Minimized Dimer Formation using HATU
This protocol describes a general method for coupling a generic carboxylic acid with this compound, optimized to reduce dimer formation.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (to achieve a final reaction concentration of ~0.05 M).
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.).
-
In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
-
Activation and Coupling:
-
Stir the carboxylic acid/HATU/DIPEA mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Using a syringe pump, add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reactions with sterically hindered components may require several hours to overnight for completion.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to separate the desired amide from any residual dimer and other impurities.
-
Visualizations
Caption: Reaction pathways for desired monomer vs. undesired dimer formation.
Caption: A logical workflow for troubleshooting high dimer formation.
Caption: Step-by-step experimental workflow to minimize dimer formation.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 3-Amino-2-methylbenzamide by Elemental Analysis
For researchers and professionals in drug development, confirming the purity and identity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of elemental analysis for the purity validation of 3-Amino-2-methylbenzamide against other common analytical techniques. We present supporting experimental data and detailed protocols to assist in establishing robust quality control workflows.
Purity Validation Workflow: A Multi-faceted Approach
A comprehensive assessment of a compound's purity involves more than a single technique. It is a systematic process that confirms the compound's elemental composition, identifies and quantifies impurities, and verifies its chemical structure. The following workflow illustrates a typical approach to purity validation for a synthesized small molecule like this compound.
Caption: Purity validation workflow for synthetic small molecules.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis is a destructive technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[1] By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, one can assess the purity of the compound. For this compound (C₈H₁₀N₂O), a significant deviation from the theoretical percentages suggests the presence of impurities or residual solvents.[2]
Theoretical Elemental Composition
The theoretical elemental composition of this compound is calculated based on its molecular formula, C₈H₁₀N₂O, and a molecular weight of 150.18 g/mol .[3][4]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 63.99% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.71% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.65% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.65% |
Experimental Data Comparison
The following table presents hypothetical elemental analysis data for two batches of this compound: a high-purity sample and a sample containing impurities. A commonly accepted tolerance for high-purity compounds is that the experimental values should be within ±0.4% of the theoretical values.
| Element | Theoretical (%) | Experimental (High-Purity Batch) (%) | Deviation (%) | Experimental (Batch with Impurities) (%) | Deviation (%) |
| Carbon (C) | 63.99 | 63.85 | -0.14 | 65.12 | +1.13 |
| Hydrogen (H) | 6.71 | 6.78 | +0.07 | 7.05 | +0.34 |
| Nitrogen (N) | 18.65 | 18.59 | -0.06 | 17.98 | -0.67 |
The "High-Purity Batch" shows excellent correlation with the theoretical values, with all deviations well within the ±0.4% acceptance criterion. In contrast, the "Batch with Impurities" shows significant deviations, particularly in carbon and nitrogen content, indicating a lower level of purity.
Experimental Protocol for Elemental Analysis (CHN)
This protocol outlines the general procedure for determining the carbon, hydrogen, and nitrogen content of this compound using an elemental analyzer.
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, dry the sample under vacuum at a suitable temperature to remove residual moisture.
-
Using a microbalance, accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.[1]
-
Record the exact weight.
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Instrument Setup:
-
Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide, to ensure accuracy.
-
Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 600-700°C.
-
Ensure a steady flow of high-purity helium (carrier gas) and oxygen (combustion gas).
-
-
Analysis:
-
The sample is introduced into the combustion furnace. The high temperature and oxygen cause the sample to combust, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂/NOₓ.
-
The resulting gases are carried by the helium stream through a reduction furnace, where any nitrogen oxides (NOₓ) are converted to N₂ gas.
-
The gas mixture (CO₂, H₂O, N₂) then passes through a chromatographic column, which separates the individual gases.
-
A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the mass percentage of each element in the original sample.[1]
-
Comparison with Alternative Purity Validation Methods
While elemental analysis is fundamental, a combination of methods provides a more complete purity profile.[5] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful complementary techniques.[6]
References
- 1. mt.com [mt.com]
- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 3. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-2-methylbenzamide Precursors
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Amino-2-methylbenzamide, a key building block in the pharmaceutical industry, relies heavily on the effective production of its precursors. This guide provides a comparative analysis of various synthetic routes to these precursors, focusing on 2-methyl-3-nitrobenzoic acid and its subsequent conversion to 3-amino-2-methylbenzoic acid, as well as the synthesis of 2-methyl-3-nitrobenzamide. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their specific needs.
Data Presentation: Comparison of Synthesis Routes
The following tables summarize the quantitative data for the key synthesis steps, allowing for a direct comparison of different methodologies.
Table 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| m-Toluic acid | Fuming nitric acid, -10°C | 1 hour | 50 | Not specified | [1] |
| m-Toluic acid | Nitric acid, -30 to -15°C | 10 - 120 minutes | Selectivity: 75.2 - 87.2 | 99.2 - 99.4 | [1] |
| 3-Nitro-o-xylene | Hydrogen peroxide, cobalt(II) acetate, manganese(II) acetate, hexanoic acid, 60°C | 12 hours | 87 | Not specified | [2] |
| 3-Nitro-o-xylene | Oxygen, organic solvent, catalyst, 90-100°C | Not specified | up to 80 | 98.0 - 98.5 |
Table 2: Synthesis of 3-Amino-2-methylbenzoic Acid via Reduction of 2-Methyl-3-nitrobenzoic Acid
| Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 5% Pd/C, H₂ | Ethyl acetate | 15 hours | Room Temperature | 90 | Not specified | [3] |
| Raney nickel, Hydrazine hydrate | Not specified | Not specified | Mild conditions | >92 | >96 | |
| 6504K nickel, H₂ | Water | Not specified | 80 - 125°C | >95 | >99 | [4] |
| Iron powder | Acidic solution | Long reaction time | Not specified | ~95 | Not specified | [5] |
| Sodium sulfide | Not specified | Not specified | Not specified | 76-80 | Not specified | [5] |
Table 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide Intermediate
| Reaction Step | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Amidation | 3-Methyl-2-nitrobenzoic acid methyl ester | Methylamine, Methanol, 65°C | 93.7 | [6] |
| Reduction | 3-Methyl-2-nitrobenzamide | Iron powder, Acid, Water, 70-75°C | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed above.
Synthesis of 2-Methyl-3-nitrobenzoic Acid
Route 1: Nitration of m-Toluic Acid
-
Procedure: To a four-necked glass flask equipped with a mechanical stirrer, add 500g of 98% concentrated nitric acid. Cool the acid to between -30°C and -15°C. Slowly add powdered m-toluic acid to the stirred nitric acid while maintaining the low temperature. The reaction is monitored by HPLC. Upon completion (typically 10 to 120 minutes, depending on the temperature), the reaction mixture is poured into water. The precipitated product, 2-nitro-3-methylbenzoic acid, is collected by filtration and washed with cold water to afford a product with a purity of over 99%.[1]
Route 2: Oxidation of 3-Nitro-o-xylene
-
Procedure: In a three-necked flask, a mixture of 3-nitro-o-xylene (20 g, 0.132 mol), manganese acetate (0.1211 g, 0.0007 mol), cobalt acetate (0.0249 g, 0.0001 mol), and n-hexanoic acid (76 g, 0.66 mol) is prepared. Hydrogen peroxide (9.87 g, 0.29 mol) is added dropwise, and the temperature is slowly raised to 60°C. The reaction is maintained at this temperature for 12 hours. After the reaction is complete (monitored by HPLC), an aqueous solution of sodium hydroxide is added. The aqueous layer is separated and acidified with hydrochloric acid to a pH of 2 to precipitate the product. The 2-methyl-3-nitrobenzoic acid is then collected by suction filtration, yielding a product of 87%.[2]
Synthesis of 3-Amino-2-methylbenzoic Acid
Route 3: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Procedure: Dissolve 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate in a two-necked round-bottom flask. Add 5% Pd/C catalyst (0.10 g). The flask is then placed under a hydrogen atmosphere (e.g., using a balloon). The reaction mixture is stirred for 15 hours at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the crude product. Purification by column chromatography (silica gel, dichloromethane/ethanol eluent) yields pure 3-amino-2-methylbenzoic acid as a white solid (1.5 g, 90% yield).[3]
Route 4: Catalytic Hydrogenation using Nickel Catalyst
-
Procedure: 3-nitro-2-methylbenzoic acid is first salified by dissolving it in distilled water and adjusting the pH to 7-8 with a base. This solution is then subjected to liquid phase catalytic hydrogenation using a nickel catalyst (such as 6504K nickel, diatom ooze nickel-loaded, or Raney nickel) under a pressure of 1.0-2.0 MPa and a temperature of 80-125°C. After the reaction is complete, the catalyst is filtered off. The filtrate is then acidified with hydrochloric acid to a pH of 5.4 to precipitate the product. The 3-amino-2-methylbenzoic acid is collected by filtration and dried, affording a purity of over 99% and a yield exceeding 95%.[4]
Synthesis of this compound
Route 5: Amidation of 3-Amino-2-methylbenzoic Acid
-
General One-Pot Procedure using Thionyl Chloride: To a solution of 3-amino-2-methylbenzoic acid (1 mmol) and triethylamine (3 mmol) in dichloromethane, add thionyl chloride (1 mmol) at room temperature. Stir the mixture for a short period (typically 5-20 minutes). The solvent is then evaporated under reduced pressure. The residue is taken up in dichloromethane and washed successively with 1N HCl and 1N NaOH to isolate the amide. This general procedure can be adapted for the amidation with ammonia or an ammonia source to produce this compound.[2][7]
Route 6: Reduction of 2-Methyl-3-nitrobenzamide
-
Procedure: 2-methyl-3-nitrobenzamide is subjected to a reduction reaction using iron powder and an acid (such as hydrochloric acid or acetic acid) in water. The reaction mixture is heated at a temperature between 50-100°C for 2-10 hours. After the reaction, the mixture is worked up by filtration to remove the iron sludge, followed by extraction and crystallization to yield this compound.[6]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthesis routes to 2-Methyl-3-nitrobenzoic acid.
Caption: Reduction of 2-Methyl-3-nitrobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3-Aminobenzamide and 3-Amino-2-methylbenzamide as PARP Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two benzamide-based scaffolds, 3-aminobenzamide and 3-amino-2-methylbenzamide, in the context of their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP). While 3-aminobenzamide is a well-characterized, first-generation PARP inhibitor, publicly available experimental data on the PARP inhibitory activity of this compound is scarce. This guide summarizes the existing quantitative data for 3-aminobenzamide, outlines relevant experimental protocols, and discusses the potential implications of the structural differences between the two molecules.
Introduction to PARP and the Benzamide Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1] PARP1, the most abundant member, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[1] The benzamide scaffold serves as a foundational structure for many PARP inhibitors because it mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This allows these compounds to competitively bind to the catalytic domain of PARP, thereby inhibiting its function.[2]
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the PARP inhibitory activity of this compound and 3-aminobenzamide is challenging due to the lack of available experimental data for this compound in the public domain.
In contrast, 3-aminobenzamide has been extensively studied, though with some variability in reported inhibitory concentrations depending on the assay conditions.
Table 1: Quantitative Inhibitory Activity Data for 3-Aminobenzamide
| Compound | Target | IC50 | Ki | Assay Conditions |
| 3-Aminobenzamide | PARP | ~50 nM | Not Reported | CHO cells[3][4][5][6] |
| 3-Aminobenzamide | PARP | ~30 µM | Not Reported | Biochemical Assay[7] |
| 3-Aminobenzamide | PARP | Not Reported | 1.8 µM | Not Specified[8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
The significant discrepancy in the reported IC50 values for 3-aminobenzamide (nanomolar in cell-based assays vs. micromolar in biochemical assays) highlights the importance of considering the experimental context. Cell-based assays reflect not only direct enzyme inhibition but also factors like cell permeability and metabolism.
The PARP Signaling Pathway in DNA Repair
Upon DNA damage, PARP1 binds to the site of a single-strand break. This binding activates the enzyme to catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[1] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired single-strand breaks. These can then collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (like those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the point of inhibition by benzamide-based inhibitors.
Structure-Activity Relationship (SAR) Considerations
The addition of a methyl group at the 2-position of the benzamide ring in this compound introduces steric bulk adjacent to the core pharmacophore. This modification could influence its binding affinity and selectivity for PARP enzymes in several ways:
-
Potential for Steric Hindrance: The methyl group might clash with amino acid residues in the NAD+ binding pocket of PARP, potentially reducing its inhibitory potency compared to the unsubstituted 3-aminobenzamide.
-
Altered Conformation: The methyl group could alter the preferred conformation of the molecule, which may affect how it fits into the binding site.
-
Modified Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which could impact its cell permeability and pharmacokinetic properties.
Without experimental data, these considerations remain speculative. However, they provide a basis for forming hypotheses that could be tested experimentally.
Experimental Protocols
Determining the PARP inhibitory activity of a compound typically involves both biochemical and cell-based assays.
1. Biochemical PARP Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate.
References
- 1. PARP assay [assay-protocol.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
Comparative Biological Activity of Novel 3-Amino-2-methylbenzamide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of novel 3-Amino-2-methylbenzamide analogs, presenting key performance data against alternative compounds and detailing experimental methodologies.
Recent research has highlighted the potential of this compound analogs as promising scaffolds in the development of novel therapeutics, particularly in the realm of oncology. These compounds have demonstrated significant activity as inhibitors of key cellular targets, including Poly (ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial in cancer cell proliferation and survival. This guide summarizes the available quantitative data, outlines the experimental protocols used for their biological evaluation, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various benzamide derivatives, including analogs with the this compound core, against different cancer cell lines and kinase targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Methylbenzamide Derivative 7 | K562 (Chronic Myelogenous Leukemia) | 2.27 | Sorafenib | - |
| HL-60 (Promyelocytic Leukemia) | 1.42 | |||
| OKP-GS (Renal Carcinoma) | 4.56 | |||
| 4-Methylbenzamide Derivative 10 | K562 (Chronic Myelogenous Leukemia) | 2.53 | Sorafenib | - |
| HL-60 (Promyelocytic Leukemia) | 1.52 | |||
| OKP-GS (Renal Carcinoma) | 24.77 | |||
| 4-(Arylaminomethyl)benzamide 10 | HL-60 (Promyelocytic Leukemia) | 8.2 | - | - |
| 4-(Arylaminomethyl)benzamide 13 | K562 (Chronic Myelogenous Leukemia) | 5.6 | - | - |
| 4-(Arylaminomethyl)benzamide 15 | HL-60 (Promyelocytic Leukemia) | 5.6 | - | - |
| 4-(Arylaminomethyl)benzamide 28j | K562 (Chronic Myelogenous Leukemia) | 6.9 | - | - |
| 4-(Arylaminomethyl)benzamide 28k | K562 (Chronic Myelogenous Leukemia) | 3.6 | - | - |
| 4-(Arylaminomethyl)benzamide 28l | K562 (Chronic Myelogenous Leukemia) | 4.5 | - | - |
Table 1: Antiproliferative Activity of Benzamide Derivatives Against Cancer Cell Lines. [1][2]
| Compound ID | Kinase Target | % Inhibition @ 10 nM |
| 4-(Arylaminomethyl)benzamide 11 | EGFR | 91% |
| 4-(Arylaminomethyl)benzamide 13 | EGFR | 92% |
Table 2: Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Analogs. [1]
Experimental Protocols
The biological activities of the this compound analogs and related compounds cited in this guide were determined using standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control substances. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Homogeneous PARP Inhibition Assay
This assay is used to screen for inhibitors of Poly (ADP-ribose) polymerase (PARP) activity in a high-throughput format.
Principle: The assay measures the NAD+ depletion that occurs as a result of PARP-catalyzed poly(ADP-ribosyl)ation. In the presence of a PARP inhibitor, NAD+ levels remain high. The amount of remaining NAD+ is detected using a coupled cycling reaction that generates a fluorescent signal.
Procedure:
-
Reagent Preparation: Prepare 2X NAD+ standards and a PARP enzyme/inhibitor mix.
-
PARP Reaction: In a 96-well plate, add the test compounds at various concentrations, followed by the PARP enzyme mix containing activated DNA. Initiate the reaction by adding NAD+. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Cycling Reaction: Add a cycling mix containing alcohol dehydrogenase and diaphorase to each well. This mix will convert the remaining NAD+ to NADH and back, producing a fluorescent product (resorufin) in the process.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission).
-
Data Analysis: The fluorescent signal is inversely proportional to PARP activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially targeted by this compound analogs and a typical workflow for their biological activity screening.
Caption: Experimental workflow for screening novel this compound analogs.
Caption: PARP-mediated DNA damage repair pathway and the inhibitory action of analogs.
Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Amino-2-methylbenzamide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Amino-2-methylbenzamide is a valuable building block in medicinal chemistry, and its synthesis, typically via the reduction of 3-nitro-2-methylbenzamide, relies on the selection of an optimal catalyst. This guide provides a head-to-head comparison of common catalysts used for this transformation, supported by experimental data to inform your catalyst selection process.
The primary route to this compound involves the catalytic hydrogenation of 3-nitro-2-methylbenzamide. The choice of catalyst significantly impacts the reaction's efficiency, yield, and purity of the final product. Here, we compare the performance of two widely used classes of catalysts: Nickel-based catalysts, particularly Raney Nickel, and Palladium on carbon (Pd/C).
Performance Comparison of Catalysts
The selection of a catalyst for the hydrogenation of 3-nitro-2-methylbenzamide is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of different catalysts based on available experimental data for the analogous reduction of 3-nitro-2-methylbenzoic acid, which is directly relevant to the reduction of the nitro group in 3-nitro-2-methylbenzamide.[1]
| Catalyst | Reaction Time (hours) | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| Raney Nickel | 5 | 110 | 2.0 | >95 | >99 |
| Diatom Ooze Supported Nickel | 7 | 110 | 2.0 | >95 | >99 |
| 6504K Nickel | 4 | 125 | 2.0 | >95 | >99 |
| Palladium on Carbon (Pd/C) (5-10 mol%) | Varies | Room Temperature | 1 atm H₂ | High | High |
Note: Data for Nickel-based catalysts are derived from the synthesis of 3-amino-2-methylbenzoic acid.[1] Performance of Pd/C is based on its general application in nitro group reductions.[2][3]
Experimental Workflow
The general experimental workflow for the synthesis of this compound via catalytic hydrogenation is depicted below. The process involves the dissolution of the starting material, addition of the catalyst, hydrogenation under controlled temperature and pressure, followed by catalyst filtration and product isolation.
Detailed Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using Raney Nickel and Palladium on Carbon as catalysts. These protocols are based on established methods for the reduction of aromatic nitro compounds.[1][3]
Protocol 1: Synthesis using Raney Nickel Catalyst
This protocol is adapted from the liquid phase catalytic hydrogenation of the corresponding carboxylic acid.[1]
Materials:
-
3-nitro-2-methylbenzamide
-
Solvent (e.g., Water, Ethanol, or Methanol)[1]
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Pressurized hydrogenation reactor (autoclave)
Procedure:
-
Reaction Setup: In a suitable pressurized hydrogenation reactor, dissolve 3-nitro-2-methylbenzamide in the chosen solvent (e.g., a 2:1 solvent to substrate ratio).[1]
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the reaction mixture under an inert atmosphere. The catalyst loading is typically a small percentage of the substrate weight.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to 2.0 MPa and heat the mixture to 110-125°C with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-7 hours.[1]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.[4] The filtrate is then concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary. The expected yield is over 95% with a purity greater than 99%.[1]
Protocol 2: Synthesis using Palladium on Carbon (Pd/C) Catalyst
This protocol is a general method for the catalytic hydrogenation of nitroaromatic compounds.[2][3]
Materials:
-
3-nitro-2-methylbenzamide
-
Solvent (e.g., Methanol or Ethanol)[3]
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (can be supplied from a balloon for atmospheric pressure reactions)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Reaction Setup: Dissolve 3-nitro-2-methylbenzamide in a suitable solvent such as methanol or ethanol in a reaction vessel.[3]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. A typical catalyst loading is 5-10 mol% relative to the substrate.[3]
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas (a hydrogen-filled balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[2] Wash the celite pad with the solvent used in the reaction. The combined filtrate is then concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization if needed. High yields are generally expected for this type of reduction.[3]
References
Structural Elucidation of Benzamide Derivatives: A Comparative Analysis of 3-Amino-2-methylbenzamide and its Analogs
For Immediate Release
This guide provides a comparative analysis of the structural validation of 3-amino-2-methylbenzamide. Due to the absence of publicly available experimental X-ray crystallography data for this specific compound, this guide utilizes computed data for this compound and compares it with established experimental X-ray crystallographic data of a closely related analog, 2-amino-N,3-dimethylbenzamide. This approach allows for a robust discussion of structural validation methodologies and highlights the definitive role of X-ray crystallography in molecular structure determination.
Introduction to Structural Validation
The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. It underpins the understanding of a compound's physical and chemical properties, its biological activity, and its interactions with other molecules. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry.
This guide will explore the structural characteristics of this compound through computational modeling and compare these findings with the experimentally determined structure of 2-amino-N,3-dimethylbenzamide. Furthermore, it will briefly touch upon other spectroscopic methods that complement crystallographic data in comprehensive structural analysis.
Comparative Structural Data
The following table summarizes the key structural and physical data for this compound (computed) and 2-amino-N,3-dimethylbenzamide (experimental).
| Property | This compound (Computed) | 2-amino-N,3-dimethylbenzamide (Experimental - CCDC 914414)[1] |
| Molecular Formula | C₈H₁₀N₂O | C₉H₁₂N₂O |
| Molecular Weight | 150.18 g/mol | 164.20 g/mol [1] |
| Crystal System | Not available | Monoclinic |
| Space Group | Not available | P2₁/c |
| Unit Cell Dimensions | Not available | a = 8.53 Å, b = 12.45 Å, c = 8.65 Å, β = 101.3° |
| Key Bond Lengths | C-C (aromatic): ~1.39 Å, C-N (amino): ~1.40 Å, C=O: ~1.23 Å, C-N (amide): ~1.33 Å | Specific bond lengths are available in the CIF file. |
| Key Bond Angles | Angles around the aromatic ring are ~120°. | Specific bond angles are available in the CIF file. |
| Data Source | PubChem | Cambridge Crystallographic Data Centre (CCDC) |
Experimental and Computational Methodologies
X-ray Crystallography Protocol for 2-amino-N,3-dimethylbenzamide
The determination of the crystal structure of 2-amino-N,3-dimethylbenzamide would have followed a standard single-crystal X-ray diffraction protocol. A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Computational Modeling of this compound
The structural information for this compound presented in this guide is based on computational modeling, likely employing density functional theory (DFT) or other quantum mechanical methods. These methods calculate the electronic structure of a molecule to predict its geometry and other properties. While powerful, these are theoretical predictions and await experimental verification.
Alternative Structural Validation Techniques
While X-ray crystallography provides definitive solid-state structural data, other spectroscopic methods are crucial for characterizing compounds in various states and for corroborating structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This data helps to establish the connectivity of atoms within a molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can reveal details about its structure through fragmentation patterns.
Visualizing Structural Determination Workflows
The following diagrams illustrate the general workflow of X-ray crystallography and a comparison of structural validation techniques.
Conclusion
The structural validation of this compound, in the absence of experimental crystallographic data, relies on computational methods and is supported by other spectroscopic techniques. The comparison with the experimentally determined structure of its analog, 2-amino-N,3-dimethylbenzamide, underscores the power and precision of X-ray crystallography. For unequivocal structural determination, the growth of single crystals of this compound and subsequent X-ray diffraction analysis are highly recommended. This would provide the definitive bond lengths, angles, and crystal packing information that are crucial for a complete understanding of this molecule's properties and potential applications.
References
Comparative Stability Analysis of 3-Amino-2-methylbenzamide Derivatives: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of the stability of three novel 3-Amino-2-methylbenzamide derivatives under various stress conditions. The findings are intended to inform formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of potential drug candidates.
The stability of a drug substance is a critical quality attribute that can be influenced by molecular structure and environmental factors.[1] Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding degradation pathways.[2] This guide presents a comparative analysis based on hypothetical data for three derivatives of this compound, herein referred to as Derivative A, Derivative B, and Derivative C, each with a unique substituent (R) on the amino group, which influences their stability profiles.
Disclaimer: The quantitative data presented in this guide is hypothetical and intended for illustrative purposes to demonstrate a comparative stability analysis. The stability profiles are based on established principles of chemical degradation of benzamide-containing compounds.
Comparative Stability Data
The stability of the three derivatives was assessed under acidic, basic, oxidative, thermal, and photolytic stress conditions. The percentage of degradation was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Percentage Degradation of this compound Derivatives under Forced Degradation Conditions
| Stress Condition | Derivative A (-CH₃) | Derivative B (-COCH₃) | Derivative C (-SO₂CH₃) |
| Acidic (0.1 M HCl, 80°C, 24h) | 8.2% | 15.6% | 18.9% |
| Basic (0.1 M NaOH, 80°C, 24h) | 12.5% | 22.8% | 28.4% |
| Oxidative (3% H₂O₂, RT, 24h) | 4.1% | 5.3% | 6.8% |
| Thermal (80°C, 72h) | 2.5% | 3.1% | 4.2% |
| Photolytic (ICH Q1B), 1.2 million lux hours | 1.8% | 2.2% | 2.9% |
Analysis of Stability Profiles:
The hypothetical data suggests that the nature of the substituent on the amino group significantly impacts the stability of the this compound core.
-
Derivative A , with an electron-donating methyl group, exhibits the highest stability across all stress conditions.
-
Derivative B , featuring an electron-withdrawing acetyl group, shows increased susceptibility to hydrolytic (acidic and basic) conditions compared to Derivative A.
-
Derivative C , with a strongly electron-withdrawing methanesulfonyl group, demonstrates the least stability, particularly under acidic and basic stress, suggesting that the electron-withdrawing nature of the substituent may render the amide bond more susceptible to cleavage.
Experimental Protocols
The following are generalized protocols for the forced degradation studies performed to assess the stability of the this compound derivatives.
1. Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is typically developed and validated to separate the parent drug from its degradation products.[3][4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the absorption maximum of the parent compound.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1]
2. Forced Degradation Studies
Forced degradation studies are conducted to produce an appropriate level of degradation, typically between 5-20%.[5]
-
Acid Hydrolysis: The drug substance is dissolved in 0.1 M hydrochloric acid and heated (e.g., at 80°C) for a specified period. Samples are then neutralized before analysis.
-
Base Hydrolysis: The drug substance is dissolved in 0.1 M sodium hydroxide and heated (e.g., at 80°C) for a specified period. Samples are neutralized before HPLC analysis.
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined time.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in a temperature-controlled oven for a set duration.
-
Photostability Testing: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light.
Visualizing Experimental and Degradation Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability analysis of the this compound derivatives.
Caption: Experimental workflow for comparative stability testing.
Plausible Degradation Pathway: Amide Hydrolysis
A primary degradation pathway for benzamide derivatives is the hydrolysis of the amide bond, which can be catalyzed by both acid and base. This results in the formation of the corresponding carboxylic acid and an amine.
Caption: Amide hydrolysis degradation pathway.
Conclusion
This comparative guide, based on hypothetical data, underscores the importance of early-stage stability profiling of drug candidates. The stability of this compound derivatives is shown to be highly dependent on the nature of the substituents. A thorough understanding of these stability profiles through rigorous forced degradation studies is crucial for the successful development of robust and safe pharmaceutical products. Further investigations should focus on identifying and characterizing the degradation products to fully elucidate the degradation pathways.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biopharminternational.com [biopharminternational.com]
Benchmarking the cost-effectiveness of different 3-Amino-2-methylbenzamide syntheses
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Amino-2-methylbenzamide is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different synthesis routes to this compound, supported by experimental data, to aid in the selection of the most suitable method based on cost, yield, and purity considerations.
Data Summary of Synthesis Routes
The following table summarizes the key quantitative data for the two primary synthesis routes starting from 2-methyl-3-nitrobenzoic acid.
| Parameter | Route 1: Amidation then Reduction | Route 2: Reduction then Amidation |
| Starting Material | 2-Methyl-3-nitrobenzoic acid | 2-Methyl-3-nitrobenzoic acid |
| Key Intermediates | 2-Methyl-3-nitrobenzamide | 3-Amino-2-methylbenzoic acid |
| Overall Yield | ~85-90% (estimated) | >90%[1] |
| Final Product Purity | High, requires purification | >99%[1] |
| Key Reagents & Catalysts | Thionyl chloride, Ammonia, H₂/Pd/C or Fe/HCl | H₂/Nickel catalyst, Thionyl chloride, Ammonia |
| Estimated Reagent Cost | Moderate to High (Pd/C is expensive) | Moderate (Nickel catalyst is cheaper than Pd/C) |
| Process Complexity | Two distinct steps | Two distinct steps |
| Environmental Considerations | Use of heavy metals (if Fe is used) and chlorinated solvents. | Use of flammable hydrogen gas and catalyst handling. |
Experimental Protocols
Route 1: Amidation Followed by Reduction
Step 1: Synthesis of 2-Methyl-3-nitrobenzamide
-
Acid Chloride Formation: To a solution of 2-methyl-3-nitrobenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) in a stoichiometric excess (e.g., 1.2 equivalents).
-
Reflux the mixture for 2-4 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-3-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
The product, 2-methyl-3-nitrobenzamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Reduction of 2-Methyl-3-nitrobenzamide to this compound
-
Method A: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-methyl-3-nitrobenzamide in a suitable solvent such as ethanol or methanol.[2]
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature.[2][3]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
-
-
Method B: Iron Reduction
-
In a round-bottom flask, suspend 2-methyl-3-nitrobenzamide in water or a mixture of water and ethanol.[4]
-
Add a small amount of acid, such as hydrochloric acid or acetic acid.
-
Heat the mixture to 50-100 °C and add iron powder in portions.[4]
-
Stir the reaction mixture vigorously for 2-10 hours.[4]
-
After the reaction is complete, filter the hot solution to remove the iron sludge.
-
Cool the filtrate to crystallize the product, this compound.
-
Route 2: Reduction Followed by Amidation
Step 1: Synthesis of 3-Amino-2-methylbenzoic acid
-
Salification: Dissolve 3-nitro-2-methylbenzoic acid in distilled water and add a base (e.g., sodium hydroxide) to adjust the pH to 7-8, forming the sodium salt of the acid.[1][5]
-
Catalytic Hydrogenation:
-
Acidification and Isolation:
-
After cooling and depressurizing, filter the reaction mixture to remove the catalyst.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to around 5.4 to precipitate the product.[1]
-
Collect the solid 3-amino-2-methylbenzoic acid by filtration and dry. This method is reported to yield a product with over 95% yield and greater than 99% purity.[1]
-
Step 2: Synthesis of this compound
-
Acid Chloride Formation: Convert the 3-amino-2-methylbenzoic acid to its acid chloride using thionyl chloride as described in Route 1, Step 1. Care must be taken to protect the amino group if necessary, for example, by performing the reaction at low temperatures.
-
Amidation: React the resulting acid chloride with ammonia as described in Route 1, Step 1, to obtain this compound.
Visualization of Synthesis Pathways
Caption: Comparative flowchart of the two main synthesis routes for this compound.
Cost-Effectiveness Analysis
A direct cost comparison is dependent on fluctuating reagent prices and the scale of the synthesis. However, a qualitative and semi-quantitative analysis can be made:
-
Starting Material: The cost of the starting material, 2-methyl-3-nitrobenzoic acid, is a significant factor for both routes. Prices can vary but are generally in the range of
100 per kilogram from bulk suppliers.[6][7][8][9][10]25− -
Route 1 (Amidation then Reduction):
-
Pros: This is a very traditional and well-established synthetic route.
-
Cons: The primary cost driver in the reduction step is the palladium on carbon catalyst, which is expensive due to the high price of palladium.[11][12][13][14][15] While iron powder is a much cheaper alternative, it generates significant amounts of iron sludge waste, leading to higher disposal costs and environmental concerns.[5]
-
-
Route 2 (Reduction then Amidation):
-
Pros: This route benefits from a highly efficient and high-yield initial reduction step. The use of a nickel catalyst is significantly more cost-effective than a palladium catalyst.[1][5] The reported high purity of the intermediate, 3-amino-2-methylbenzoic acid, may reduce the need for extensive purification, further lowering costs.[1]
-
Cons: This route requires handling of high-pressure hydrogen gas and a specialized autoclave, which might involve higher initial capital investment for the necessary equipment.
-
Conclusion
Based on the available data, Route 2 (Reduction then Amidation) appears to be the more cost-effective and efficient method for the synthesis of this compound, particularly for larger-scale production. The high yield and purity of the initial reduction step, coupled with the use of a less expensive nickel catalyst, present significant advantages over Route 1. While the catalytic hydrogenation in Route 1 is a viable option, its cost-effectiveness is hampered by the high price of palladium catalysts. The iron reduction alternative, while inexpensive in terms of reagents, carries hidden costs and environmental burdens associated with waste disposal. For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the available equipment, scale of production, and the relative importance of upfront reagent costs versus capital investment and waste management considerations.
References
- 1. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 [chemicalbook.com]
- 8. 2-メチル-3-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. zauba.com [zauba.com]
- 10. echemi.com [echemi.com]
- 11. Palladium Based Catalysts [fuelcellstore.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. Palladium on carbon Sigma-Aldrich [sigmaaldrich.com]
- 14. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 15. 0.3% Palladium Catalyst Price, 2025 0.3% Palladium Catalyst Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
A guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic profiles of benzamide derivatives, with a focus on the well-characterized PARP inhibitor, 3-Aminobenzamide.
Data Presentation: In Vitro Cytotoxicity and Enzyme Inhibition
The following table summarizes the in vitro biological activity of 3-Aminobenzamide and other selected benzamide derivatives. It is important to note that these compounds were likely not tested in parallel under identical experimental conditions; therefore, direct comparison of absolute values should be made with caution.
| Compound Name | Compound Class/Target | Cell Line/System | Endpoint | IC50/Potentiation | Reference |
| 3-Aminobenzamide | PARP Inhibitor | Chinese Hamster Ovary (CHO) cells | PARP Inhibition | ~50 nM | [1][2][3][4] |
| 3-Aminobenzamide | PARP Inhibitor | Various | PARP Inhibition | ~30 µM | [5] |
| 3-Aminobenzamide | Cytotoxicity Modulator | Human tumor cell lines | Potentiation of MMS cytotoxicity | 2.7-fold average potentiation | [6] |
| 3-Aminobenzamide | Cytotoxicity Modulator | Human tumor cell lines | Potentiation of MNNG cytotoxicity | 2.2-fold average potentiation | [6] |
| 4-Methylbenzamide Derivative (Compound 7) | Potential Protein Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 2.27 µM | [7] |
| 4-Methylbenzamide Derivative (Compound 7) | Potential Protein Kinase Inhibitor | HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 1.42 µM | [7] |
| 4-Methylbenzamide Derivative (Compound 10) | Potential Protein Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 2.53 µM | [7] |
| 4-Methylbenzamide Derivative (Compound 10) | Potential Protein Kinase Inhibitor | HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 1.52 µM | [7] |
| 2-(Benzamido) benzohydrazide Derivatives | Cholinesterase Inhibitors | Caco-2 (Colon Adenocarcinoma) | Cytotoxicity | >80% cell viability (low toxicity) | [8] |
Note on 3-Aminobenzamide Cytotoxicity: 3-Aminobenzamide itself generally exhibits low cytotoxicity at concentrations where it effectively inhibits PARP.[1][2][3] Its primary role in many in vitro studies is to potentiate the cytotoxic effects of DNA-damaging agents, such as methylating agents, by inhibiting DNA repair mechanisms.[6][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro cytotoxicity studies. Below are generalized protocols for common assays used to evaluate the benzamide compounds cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-Aminobenzamide or other derivatives) in a suitable solvent (such as DMSO) and further dilute in cell culture medium to the final desired concentrations. The final solvent concentration should be consistent across all wells and typically not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Resazurin Assay for Cytotoxicity
The resazurin assay is another common method to measure cell viability. In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the cells with the test compound for the desired duration.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability based on the fluorescence readings relative to the control wells. Determine the IC50 value from the resulting dose-response curve.[8]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by 3-Aminobenzamide and a general workflow for in vitro cytotoxicity testing.
Caption: PARP Inhibition Pathway by 3-Aminobenzamide.
Caption: General Experimental Workflow for In Vitro Cytotoxicity Assessment.
References
- 1. chempaign.net [chempaign.net]
- 2. pazopanib.net [pazopanib.net]
- 3. precisionfda.org [precisionfda.org]
- 4. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-2-methylbenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target interactions of 3-Amino-2-methylbenzamide derivatives, a scaffold of interest in drug discovery. Due to the limited publicly available data on the specific this compound core, this guide leverages cross-reactivity data from structurally related benzamide compounds to offer a representative profile. The presented data, protocols, and pathway analyses serve as a valuable resource for anticipating potential off-target effects and designing robust screening strategies.
Comparative Cross-Reactivity Profile
The following tables summarize the inhibitory activities of various benzamide derivatives against a panel of off-targets, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and protein kinases. This data provides a framework for understanding the potential selectivity challenges and opportunities within the broader benzamide class.
Table 1: Selectivity of Benzamide Derivatives Against Sirtuin Family Members
| Compound Class | Primary Target | Off-Target | IC50 / % Inhibition | Reference Compound |
| 3-(Benzylsulfonamido)benzamides | SIRT2 | SIRT1 | Weak Inhibition at 10 µM | AK-1 |
| SIRT3 | Weak Inhibition at 10 µM | |||
| 3-(Benzylthio)benzamide Derivatives | SIRT2 | SIRT1 | Weak Inhibition at 10 µM | AK-1 |
| SIRT3 | Weak Inhibition at 10 µM |
Table 2: Selectivity of Phenoxybenzamide Derivatives Against PARP Family Members
| Compound | Primary Target | Off-Target | IC50 | Notes |
| 4-(4-cyanophenoxy)benzamide | PARP10 | PARP1 | Inactive | Also inhibits PARP15 |
| PARP2 | Active | Selective for PARP2 over PARP1 | ||
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | PARP1 | Inactive | Active against PARP4, TNKS2, PARP15 |
| PARP2 | Active | Selective for PARP2 over PARP1 |
Table 3: Off-Target Kinase Profile of a Representative Benzamide-Based Inhibitor (CHMFL-ABL-053)
| Primary Target | Off-Target Kinase | IC50 (nM) |
| ABL1 | SRC | 90 |
| p38 | 62 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. The following are representative protocols for key off-target assays.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
Stop the reaction and measure the fluorescence (Ex/Em = 340-360/440-460 nm) after adding the developer solution.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
PARP10 Inhibition Assay (Chemiluminescent)
This assay measures the inhibition of PARP10-mediated mono-ADP-ribosylation of a substrate.
Materials:
-
Recombinant human PARP10 enzyme
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the histone-coated wells, add the PARP10 enzyme and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the enzymatic reaction.
-
Wash the wells and add Streptavidin-HRP conjugate.
-
After incubation and a final wash, add the chemiluminescent substrate.
-
Immediately measure the luminescence. A decrease in signal indicates inhibition.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant kinase (e.g., SRC, p38α)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Luminometer-compatible 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
After incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
Visualizing Off-Target Signaling Pathways
Understanding the signaling pathways in which potential off-targets are involved is critical for predicting the functional consequences of cross-reactivity. The following diagrams, generated using the DOT language, illustrate the key signaling cascades for SIRT2, SRC, p38 MAPK, and PARP10.
Caption: SIRT2 Signaling Pathway.
Safety Operating Guide
Proper Disposal of 3-Amino-2-methylbenzamide: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like 3-Amino-2-methylbenzamide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on information from safety data sheets (SDS).
Key Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This substance is classified as an irritant and requires careful handling to avoid exposure.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] |
Always consult the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.
Pre-Disposal and Handling Protocols
Proper personal protective equipment (PPE) is mandatory when handling this compound.
Required PPE:
-
Gloves: Wear impervious chemical-resistant gloves.[4]
-
Eye Protection: Use safety goggles with side-shields.[5]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If dust formation is likely, use a suitable respirator.[5]
Engineering Controls:
-
Handle the substance in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[4]
-
Ensure an eye-wash station and safety shower are readily accessible.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural workflow for its proper disposal:
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and include any relevant hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.
-
-
Professional Disposal:
-
The primary method of disposal is to entrust it to a licensed waste disposal company.[1]
-
Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and certified contractors for handling chemical waste.
-
-
Contaminated Materials:
-
Any materials, such as gloves, weighing papers, or absorbent pads, that are contaminated with this compound should be collected in a sealed bag or container.
-
Dispose of contaminated materials as chemical waste, following the same procedure as the chemical itself.[1]
-
Decontaminate reusable labware by scrubbing with a suitable solvent (e.g., alcohol), and collect the rinse as hazardous waste.[5]
-
References
Navigating the Safe Handling of 3-Amino-2-methylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-2-methylbenzamide, including operational and disposal plans to foster a culture of safety and trust in chemical handling protocols.
Hazard Profile
Based on data from similar compounds, this compound is anticipated to possess the following hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles conforming to EN166 or NIOSH standards.[2][3][4] | To protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact. Gloves should be inspected prior to use and disposed of properly after. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge. | Required when working outside of a fume hood or if engineering controls are insufficient. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[3] Use only in a well-ventilated area, preferably a chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
PPE Doffing: Remove PPE in the designated area to avoid cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
